4-Bromo-3,5-dimethoxybenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3,5-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFZULSIYYVRJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378849 | |
| Record name | 4-Bromo-3,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56518-42-4 | |
| Record name | 4-Bromo-3,5-dimethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56518-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-3,5-dimethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56518-42-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-3,5-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Bromo-3,5-dimethoxybenzoic acid, a versatile building block in organic synthesis and drug discovery. This document collates essential quantitative data, details relevant experimental protocols for property determination, and presents a logical workflow for its synthesis.
Core Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. These parameters are fundamental for its application in chemical synthesis, formulation development, and analytical method development.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₄ | [1][2] |
| Molecular Weight | 261.07 g/mol | [1][3] |
| CAS Number | 56518-42-4 | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 254-258 °C (lit.) | [3][4][5] |
| Boiling Point | 371.2 ± 42.0 °C (Predicted) | [4][5] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 3.73 ± 0.10 (Predicted) | [5] |
| Purity | ≥ 97% or ≥ 99% (HPLC) | [1][3] |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for the characterization of any chemical compound. The following sections detail generalized experimental protocols that can be adapted for this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a critical indicator of purity.
Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range over which the substance melts is observed and recorded. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)
-
Thermometer or digital temperature probe[8]
-
Mortar and pestle (for sample preparation)[8]
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[9] The open end of a capillary tube is tapped into the powder to pack a small amount of the sample into the sealed end, typically to a height of 1-2 mm.[6]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[7]
-
Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[7] The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6][8]
Caption: Workflow for Melting Point Determination.
Determination of Solubility
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Principle: A known amount of the solute is added to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is then determined.
Apparatus:
-
Balance
-
Spatula[11]
-
Vortex mixer or shaker bath
-
Temperature-controlled environment[11]
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure (Shake-Flask Method):
-
Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.[12]
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.[12]
-
Analysis: The concentration of the dissolved this compound in the clear supernatant is determined using a suitable and validated analytical method.[12]
Caption: Workflow for Solubility Determination.
Determination of pKa (Potentiometric Titration)
The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a quantitative measure of the strength of an acid in solution.
Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the titrant. The pKa is the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[13]
Apparatus:
-
pH meter with a combination pH electrode[14]
-
Buret
-
Beaker or titration vessel[14]
-
Magnetic stirrer and stir bar[14]
-
Standardized strong base solution (e.g., 0.1 M NaOH)[14]
-
Standard pH buffers for calibration[14]
Procedure:
-
Calibration: The pH meter is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10).[14]
-
Sample Preparation: A known quantity of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration.[14]
-
Titration: The solution is placed in the titration vessel with the pH electrode and magnetic stir bar. The standardized base is added incrementally from the buret.[14]
-
Data Collection: The pH is recorded after each addition of the base, allowing the solution to stabilize before each reading.[14]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of base added. The inflection point of the curve corresponds to the equivalence point. The pH at half the volume of the equivalence point is the pKa of the acid.[13]
Caption: Workflow for pKa Determination.
Synthesis Workflow
This compound can be synthesized via the bromination of a suitable precursor. The following diagram illustrates a logical workflow for its synthesis, purification, and characterization, based on general synthetic procedures for similar compounds.
Caption: General Synthesis and Purification Workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 56518-42-4 | FB55410 [biosynth.com]
- 3. 4-溴-3,5-二甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | CAS#:56518-42-4 | Chemsrc [chemsrc.com]
- 5. This compound CAS#: 56518-42-4 [amp.chemicalbook.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pennwest.edu [pennwest.edu]
- 9. westlab.com [westlab.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
Spectroscopic and Spectrometric Analysis of 4-Bromo-3,5-dimethoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-3,5-dimethoxybenzoic acid, a versatile building block in pharmaceutical and materials science research. Due to the limited availability of direct experimental spectra in public databases, this guide presents a detailed analysis based on spectral data from closely related analogs and foundational principles of spectroscopic interpretation. This information is intended to assist researchers in the identification, characterization, and quality control of this compound.
Molecular Structure and Properties
This compound is a halogenated aromatic carboxylic acid with the following key identifiers:
-
CAS Number: 56518-42-4
-
Molecular Formula: C₉H₉BrO₄
-
Molecular Weight: 261.07 g/mol
Predicted and Comparative Spectral Data
The following tables summarize the expected and comparative spectral data for this compound based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | ~13.0 | Singlet (broad) | 1H | Chemical shift is concentration and solvent dependent. |
| Aromatic (Ar-H) | ~7.3 | Singlet | 2H | The two aromatic protons are chemically equivalent. |
| Methoxy (-OCH₃) | ~3.9 | Singlet | 6H | The two methoxy groups are chemically equivalent. |
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-C=O) | ~167 | |
| Aromatic (C-Br) | ~108 | |
| Aromatic (C-OCH₃) | ~158 | |
| Aromatic (C-H) | ~109 | |
| Aromatic (C-COOH) | ~130 | |
| Methoxy (-OCH₃) | ~56 |
Table 3: Predicted IR Spectral Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad | |
| C-H (Aromatic) | 3100 - 3000 | Medium | |
| C-H (Aliphatic) | 3000 - 2850 | Medium | |
| C=O (Carboxylic Acid) | 1710 - 1680 | Strong | |
| C=C (Aromatic) | 1600 - 1450 | Medium | |
| C-O (Aromatic Ether) | 1250 - 1200 | Strong | Asymmetric stretching. |
| C-O (Aromatic Ether) | 1050 - 1000 | Strong | Symmetric stretching. |
| C-Br | 700 - 500 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 260/262 | Molecular ion peak with characteristic 1:1 isotopic pattern for bromine. |
| [M-CH₃]⁺ | 245/247 | Loss of a methyl radical. |
| [M-OCH₃]⁺ | 229/231 | Loss of a methoxy radical. |
| [M-COOH]⁺ | 215/217 | Loss of the carboxylic acid group. |
| [M-Br]⁺ | 181 | Loss of the bromine atom. |
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below. These protocols are generalized for benzoic acid derivatives and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 10-20 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
-
A small amount of tetramethylsilane (TMS) can be added as an internal reference (δ = 0.00 ppm).
Data Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR Parameters:
-
Spectral Width: -2 to 12 ppm
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
-
¹³C NMR Parameters:
-
Spectral Width: 0 to 220 ppm
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024 or more
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
A background spectrum of the empty sample holder should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile.
-
The solution should be free of any particulate matter.
Data Acquisition:
-
Instrument: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
-
ESI Parameters (typical):
-
Ionization Mode: Positive or negative
-
Capillary Voltage: 3-5 kV
-
Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.
-
-
EI Parameters (typical):
-
Electron Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to 4-Bromo-3,5-dimethoxybenzoic Acid
CAS Number: 56518-42-4
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-Bromo-3,5-dimethoxybenzoic acid, a versatile halogenated aromatic compound. It serves as a crucial intermediate and building block in various fields, including medicinal chemistry, organic synthesis, and materials science. This guide collates its physicochemical properties, spectroscopic data, synthesis protocols, and known applications, offering a valuable resource for professionals in research and development.
Physicochemical and Spectroscopic Data
The fundamental properties of a compound are critical for its application in research and synthesis. The data for this compound are summarized below.
Physicochemical Properties
A compilation of key physical and chemical properties is presented in Table 1. This data is essential for handling, storage, and reaction planning.
| Property | Value | Source(s) |
| CAS Number | 56518-42-4 | [1] |
| Molecular Formula | C₉H₉BrO₄ | [1] |
| Molecular Weight | 261.07 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 248-258 °C | [1][2] |
| Boiling Point | 371.2 ± 42.0 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [2] |
| Purity | ≥ 97-99% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of the compound. While a complete public dataset is not available, typical expected values based on its structure and data from analogous compounds are summarized in Table 2.
| Spectroscopy | Expected Chemical Shifts / Bands | Source(s) |
| ¹H NMR | Aromatic Protons (singlet, ~7.3 ppm), Methoxy Protons (singlet, ~3.9 ppm), Carboxylic Acid Proton (broad singlet, >12 ppm) | Inferred |
| ¹³C NMR | Carboxylic Acid Carbon (~165-170 ppm), Aromatic C-O (~155 ppm), Aromatic C-Br (~110 ppm), Aromatic C-H (~115 ppm), Aromatic C-COOH (~125 ppm), Methoxy Carbon (~56 ppm) | [3][4] |
| IR Spectroscopy | O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), Aromatic C=C stretch (~1600, 1500 cm⁻¹), C-O stretch (~1200-1300 cm⁻¹), C-Br stretch (~550-650 cm⁻¹) | [5] |
| Mass Spectrometry | Molecular ion peak [M]+ at m/z 260/262 (characteristic bromine isotope pattern) | [6] |
Synthesis and Purification
This compound serves as a key synthetic intermediate. Its preparation and purification are critical steps for its use in further chemical transformations.
Synthetic Workflow
The general workflow for the synthesis and isolation of a target compound like this compound involves several key stages, from the initial reaction to the final characterization of the pure substance.
Caption: A generalized workflow for chemical synthesis and purification.
Experimental Protocol: Synthesis
Reaction: Electrophilic Bromination of 3,5-Dimethoxybenzoic Acid (Hypothetical)
Materials:
-
3,5-Dimethoxybenzoic acid
-
Liquid Bromine (Br₂)
-
Glacial Acetic Acid
-
Anhydrous Iron(III) Bromide (FeBr₃, catalyst)
-
Ice-cold water
-
Sodium bisulfite solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).
-
From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture with constant stirring at room temperature.
-
After the addition is complete, gently heat the reaction mixture to 50-60 °C for 2-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-cold water to precipitate the crude product.
-
Quench any unreacted bromine by adding sodium bisulfite solution until the reddish-brown color disappears.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
Experimental Protocol: Purification
The crude product obtained from the synthesis can be purified by recrystallization to obtain a high-purity crystalline solid.
Procedure:
-
Transfer the crude this compound into an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol/water mixture) to just dissolve the solid.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution is heated briefly before being hot-filtered to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Applications in Research and Development
This compound is a valuable building block in several areas of chemical and pharmaceutical research.[1] Its functional groups—the carboxylic acid, the bromine atom, and the methoxy groups—offer multiple sites for chemical modification.
-
Pharmaceutical Synthesis: It serves as a key intermediate in the creation of more complex molecules with potential therapeutic value. It is particularly noted for its use in developing anti-inflammatory and analgesic drugs.[1] The benzoic acid scaffold is a common feature in many bioactive compounds.
-
Organic Synthesis: The compound is widely used as a precursor in organic chemistry. The bromine atom can be readily substituted or used in cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds, enabling the construction of complex molecular architectures.[1]
-
Materials Science: It has applications in the synthesis of dyes and pigments, where its rigid aromatic structure can contribute to color and stability.[1]
-
Agrochemicals: Like many substituted aromatic acids, it can be used as a starting point for the development of new herbicides and pesticides.[1]
Role in Drug Discovery
The compound is an excellent starting point for a drug discovery program. A typical workflow involves synthesizing a library of derivatives and screening them for biological activity.
References
Synthesis of 4-Bromo-3,5-dimethoxybenzoic acid from vanillic acid
Technical Guide: Synthesis of 4-Bromo-3,5-dimethoxybenzoic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. While a direct conversion from the readily available starting material, vanillic acid, is not straightforward, this document details a robust two-step synthetic route commencing from 3,5-dihydroxybenzoic acid. This alternative pathway involves an initial methylation followed by a regioselective bromination. This guide includes detailed experimental protocols, a summary of quantitative data, and a visual representation of the experimental workflow to facilitate laboratory application by researchers in organic synthesis and drug development.
Introduction
This compound is an important building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring a brominated and dimethoxylated phenyl ring, offers multiple sites for functionalization, making it a versatile precursor for more complex molecules. The synthesis of this compound from simple, readily available starting materials is of significant interest. While vanillic acid (4-hydroxy-3-methoxybenzoic acid) is an attractive starting material due to its low cost and derivation from biomass, its direct conversion to the target molecule presents significant challenges. These challenges include the need to introduce a second methoxy group at the 5-position and the replacement of the 4-hydroxyl group with a bromine atom.
A more practical and commonly employed approach involves a two-step synthesis starting from 3,5-dihydroxybenzoic acid. This route, detailed in this guide, provides a reliable method for obtaining the desired product.
Proposed Synthetic Pathway
The recommended synthetic route to this compound is a two-step process:
-
Step 1: Methylation - Conversion of 3,5-dihydroxybenzoic acid to 3,5-dimethoxybenzoic acid.
-
Step 2: Bromination - Electrophilic aromatic substitution of 3,5-dimethoxybenzoic acid to yield this compound.
An alternative, though more complex, theoretical pathway beginning from vanillic acid would involve the formation of syringic acid, followed by nitration, reduction of the nitro group to an amine, and a final Sandmeyer reaction to introduce the bromine. However, the route from 3,5-dihydroxybenzoic acid is generally more efficient.
Experimental Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-Dimethoxybenzoic Acid
This procedure details the methylation of 3,5-dihydroxybenzoic acid using dimethyl sulfate.
Materials:
-
3,5-Dihydroxybenzoic acid
-
Acetone
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
30% Sodium hydroxide solution
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
In a 100 mL single-necked flask, dissolve 1.54 g (10 mmol) of 3,5-dihydroxybenzoic acid in 20 mL of acetone.[1]
-
To this solution, add 4.14 g (30 mmol) of potassium carbonate at room temperature.[1]
-
Add 3.5 mL of dimethyl sulfate dropwise to the mixture.[1]
-
Heat the reaction mixture to 55°C and allow it to reflux overnight.[1]
-
After the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.[1]
-
Add 30 mL of water to the residue, followed by a 30% sodium hydroxide solution to adjust the pH to 14.[1]
-
Heat the mixture to 75°C for 4 hours to ensure complete hydrolysis of any ester byproducts.[1]
-
Cool the system to room temperature and adjust the pH to approximately 6 with concentrated hydrochloric acid, which will cause a white solid to precipitate.[1]
-
Filter the solid, wash with water, and dry to obtain 3,5-dimethoxybenzoic acid.[1]
Step 2: Synthesis of this compound
This protocol describes the bromination of 3,5-dimethoxybenzoic acid. (Note: This is an adapted procedure based on the bromination of similar aromatic compounds, as a specific protocol for this exact transformation was not found in the search results).
Materials:
-
3,5-Dimethoxybenzoic acid
-
Glacial acetic acid
-
Bromine (Br₂)
-
10% Sodium thiosulfate solution
-
Water
Procedure:
-
Dissolve 3,5-dimethoxybenzoic acid (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
-
From the dropping funnel, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker containing cold water.
-
Quench any excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of 3,5-dimethoxybenzoic acid. Data for the subsequent bromination step is based on typical yields for similar reactions.
| Step | Reactant | Moles (mmol) | Reagent 1 | Moles (mmol) | Reagent 2 | Moles (mmol) | Solvent | Volume (mL) | Temperature (°C) | Time | Product | Yield (%) |
| 1 | 3,5-Dihydroxybenzoic acid | 10 | Dimethyl sulfate | - | Potassium carbonate | 30 | Acetone | 20 | 55 | Overnight | 3,5-Dimethoxybenzoic acid | 98%[1] |
| 2 | 3,5-Dimethoxybenzoic acid | 10 | Bromine | 11 | - | - | Glacial Acetic Acid | - | Room Temp. | 2-4 h | This compound | (Estimated 80-90%) |
Signaling Pathways and Logical Relationships
The synthesis of this compound from 3,5-dihydroxybenzoic acid follows a logical progression of functional group transformation. The initial step focuses on modifying the hydroxyl groups to methoxy groups, which alters the electronic properties of the aromatic ring. This is followed by a regioselective electrophilic aromatic substitution to introduce the bromine atom at the desired position.
Reaction Mechanism Diagram
Caption: Mechanisms for methylation and bromination steps.
Conclusion
This technical guide outlines a reliable and efficient two-step synthesis of this compound starting from 3,5-dihydroxybenzoic acid. The detailed experimental protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry. The described methodology offers a practical alternative to the more challenging synthesis from vanillic acid, facilitating the production of this key intermediate for further research and development.
References
The Understated Presence: A Technical Guide to the Natural Occurrence of Brominated Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naturally occurring halogenated organic compounds, particularly those containing bromine, represent a significant and diverse class of secondary metabolites. Among these, brominated benzoic acid derivatives are an intriguing subgroup, primarily biosynthesized by marine organisms. Exhibiting a range of biological activities, these compounds have garnered attention in the fields of pharmacology and drug development. This technical guide provides an in-depth exploration of the natural occurrence of brominated benzoic acid derivatives, detailing their sources, biosynthesis, and the experimental methodologies used for their study.
Natural Occurrence and Distribution
Brominated benzoic acid derivatives are predominantly found in marine environments, with marine algae and sponges being the most prolific producers. These organisms have evolved unique enzymatic pathways to incorporate bromine from seawater into their secondary metabolites, likely as a chemical defense mechanism.
Marine Algae: Red algae (Rhodophyta) are particularly well-known for producing a variety of brominated phenols, including derivatives of benzoic acid. For instance, species such as Rhodomela confervoides have been identified as a source of compounds like 3-bromo-4,5-dihydroxybenzoic acid methyl ester.[1] The concentration of these compounds can vary significantly between species.
Marine Sponges: Sponges, particularly from the order Verongida, are a rich source of brominated tyrosine derivatives, which can be metabolically related to brominated benzoic acids.[2][3] While direct isolation of a wide array of brominated benzoic acids from sponges is less commonly reported than other brominated structures, they are considered important intermediates and components of more complex molecules.
Marine Bacteria: Recent studies have also implicated marine bacteria in the biosynthesis of polybrominated aromatic compounds, suggesting a broader microbial contribution to the presence of these derivatives in the marine ecosystem.[4][5]
Quantitative Analysis
The concentration of brominated benzoic acid derivatives and related bromophenols in marine organisms can be highly variable, depending on the species, geographical location, and environmental conditions. The following table summarizes quantitative data for a range of bromophenols found in various marine algae, providing an indication of the typical concentration levels.
| Compound | Marine Algal Species | Concentration (ng/g wet weight) | Reference |
| 2-bromophenol | Pterocladiella capillacea | 150 | [6] |
| 4-bromophenol | Pterocladiella capillacea | 80 | [6] |
| 2,4-dibromophenol | Pterocladiella capillacea | 1150 | [6] |
| 2,6-dibromophenol | Pterocladiella capillacea | 210 | [6] |
| 2,4,6-tribromophenol | Pterocladiella capillacea | 2590 | [6] |
| Total Bromophenols | Codium fragile (Green Alga) | 0.9 | [6] |
Biosynthesis
The biosynthesis of brominated benzoic acid derivatives in marine organisms is primarily catalyzed by a class of enzymes known as bromoperoxidases. These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species that can then electrophilically substitute onto aromatic precursors, such as tyrosine or benzoic acid itself.
Caption: Generalized biosynthetic pathway for brominated benzoic acid derivatives.
Experimental Protocols
The study of naturally occurring brominated benzoic acid derivatives involves a multi-step process of extraction, isolation, purification, and structure elucidation.
Extraction and Isolation
The initial step involves the extraction of metabolites from the collected biological material. The choice of solvent is crucial and is often determined by the polarity of the target compounds.
Methodology:
-
Sample Preparation: The fresh or frozen marine organism (e.g., algae, sponge) is homogenized.
-
Solvent Extraction: The homogenized material is repeatedly extracted with an organic solvent. Common solvents include methanol, ethanol, or a mixture of dichloromethane and methanol.
-
Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of differing polarities (e.g., water and ethyl acetate) to achieve a preliminary separation of compounds based on their polarity.
-
Chromatographic Separation: The resulting fractions are subjected to various chromatographic techniques to isolate individual compounds. These techniques include:
-
Column Chromatography: Using silica gel or reversed-phase (C18) stationary phases.
-
High-Performance Liquid Chromatography (HPLC): Often used for final purification, employing reversed-phase columns and gradient elution.
-
Caption: A typical experimental workflow for the extraction and isolation of brominated benzoic acid derivatives.
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
Methodology:
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key indicator for the presence of bromine atoms in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Provides information about the number and chemical environment of hydrogen atoms in the molecule.
-
13C NMR: Provides information about the number and chemical environment of carbon atoms.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to determine the connectivity between atoms and establish the final structure.
-
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the carboxylic acid group (C=O and O-H stretches).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic conjugation within the molecule, characteristic of the aromatic ring.
Biological Activities and Signaling Pathways
Brominated benzoic acid derivatives and related compounds have been shown to exhibit a variety of biological activities, making them of interest for drug discovery. These activities include antimicrobial, anticancer, and enzyme inhibition properties.[1][7]
For example, some brominated phenols have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity. The inhibition of PTP1B can modulate insulin signaling pathways.
Caption: Simplified diagram of PTP1B inhibition by a brominated benzoic acid derivative, leading to enhanced insulin signaling.
Conclusion
The natural occurrence of brominated benzoic acid derivatives, primarily in marine organisms, presents a promising avenue for the discovery of novel bioactive compounds. Understanding their distribution, biosynthesis, and biological activities is crucial for harnessing their therapeutic potential. The methodologies outlined in this guide provide a framework for the continued exploration and characterization of these unique natural products. Further research into their specific mechanisms of action and the development of sustainable production methods will be key to their future application in medicine and biotechnology.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in Exploring the Therapeutic Potential of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE MARINE BROMOTYROSINE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Marine Drugs | Special Issue : Marine Natural Products and Signaling Pathways, 2nd Edition [mdpi.com]
- 6. Distribution of bromophenols in species of marine algae from eastern Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alternative and Efficient Extraction Methods for Marine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of 4-Bromo-3,5-dimethoxybenzoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3,5-dimethoxybenzoic acid and its derivatives represent a promising scaffold in medicinal chemistry. While direct biological data on the parent compound is limited, its structural motifs are present in numerous bioactive molecules, suggesting significant therapeutic potential. This technical guide provides an in-depth overview of the known and potential biological activities of this compound derivatives, with a focus on their anticancer, enzyme inhibitory, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data from structurally related compounds, details relevant experimental protocols, and visualizes pertinent signaling pathways and workflows to facilitate further research and drug development.
Potential Biological Activities
The unique substitution pattern of the this compound core, featuring a bromine atom and two methoxy groups, imparts distinct electronic and lipophilic properties that are crucial for molecular interactions with biological targets. These characteristics suggest potential applications across several therapeutic areas.
Anticancer Activity
The benzoic acid scaffold is a common feature in a multitude of anticancer agents. Derivatives of this compound, particularly its amides, have shown potent activity against various cancer cell lines.
Quantitative Data: Anticancer Activity of Structurally Related Benzamide Derivatives
A notable example is the activity of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which have demonstrated significant inhibitory effects on non-small cell lung cancer (NSCLC) cell lines.
| Compound ID | Target | Cell Line | IC50 (µM) |
| C9 | FGFR1 | NCI-H520 | 1.36 ± 0.27 |
| C9 | FGFR1 | NCI-H1581 | 1.25 ± 0.23 |
| C9 | FGFR1 | NCI-H226 | 2.31 ± 0.41 |
| C9 | FGFR1 | NCI-H460 | 2.14 ± 0.36 |
| C9 | FGFR1 | NCI-H1703 | 1.85 ± 0.32 |
Data from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, demonstrating the potential of similar structures.
Signaling Pathway: Fibroblast Growth Factor Receptor 1 (FGFR1) Inhibition
Derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide have been identified as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase.[1] Aberrant FGFR1 signaling is a known driver in various cancers. Inhibition of this pathway can block downstream signals that promote cell proliferation and survival. The compound C9 has been shown to induce cellular apoptosis and inhibit the phosphorylation of FGFR1, PLCγ1, and ERK in a dose-dependent manner.[1]
FGFR1 Signaling Pathway Inhibition
Enzyme Inhibition
The substituted benzoic acid core can act as a pharmacophore, interacting with the active sites of various enzymes. By modifying the substituents, selective inhibitors for specific enzyme targets implicated in disease can be designed. A key example is the inhibition of tyrosinase.
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis. Benzoic acid and its derivatives are known to be effective tyrosinase inhibitors, potentially by chelating the copper ions in the enzyme's active site.
Quantitative Data: Tyrosinase Inhibitory Activity of Benzoic Acid Derivatives
| Compound | IC50 (µM) |
| Benzoic Acid Derivative 7 | 1.09 |
| Kojic Acid (Standard) | 16.67 |
| L-Mimosine (Standard) | 3.68 |
Data for a potent synthetic benzoic acid derivative compared to standard inhibitors.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Benzoic acid derivatives have been explored for their anti-inflammatory properties. The structural features of this compound suggest its derivatives could be developed as novel anti-inflammatory agents, potentially through the inhibition of key inflammatory signaling pathways like NF-κB. Benzoic acid derivatives have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.
Signaling Pathway: Potential NF-κB Inhibition
Potential NF-κB Signaling Inhibition
Antimicrobial Activity
The introduction of halogen atoms, such as bromine, can significantly enhance the antimicrobial properties of aromatic compounds. Brominated phenols and related compounds isolated from marine sponges have demonstrated potent antibacterial and antifungal activities. This suggests that the dibromo-substitution in structurally related compounds could contribute to significant antimicrobial properties.
Experimental Protocols
Synthesis of this compound Derivatives
Protocol 2.1.1: Synthesis of N-Aryl Amide Derivatives
This protocol is adapted for the synthesis of amide derivatives from this compound.
-
Materials:
-
This compound
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Amide Synthesis Workflow
Anticancer Activity Screening
Protocol 2.2.1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium and add 100 µL of the diluted compound solutions. Include vehicle control and blank control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
-
MTT Assay Workflow
Enzyme Inhibition Assay
Protocol 2.3.1: Tyrosinase Inhibition Assay
This assay measures the ability of a compound to inhibit the oxidation of L-DOPA by mushroom tyrosinase.
-
Materials:
-
Mushroom Tyrosinase
-
L-DOPA
-
Test compound
-
Kojic acid (positive control)
-
Phosphate buffer (pH 6.8)
-
DMSO
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare working solutions of the test compound and kojic acid in phosphate buffer (with a small amount of DMSO if necessary).
-
In a 96-well plate, add phosphate buffer, tyrosinase solution, and the test compound solution to the respective wells.
-
Pre-incubate the plate at a controlled temperature for a specified time.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.
-
Calculate the percentage of inhibition and the IC50 value.
-
Antimicrobial Susceptibility Testing
Protocol 2.4.1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Microbial culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compound
-
96-well microplates
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare a standardized microbial inoculum.
-
Prepare serial dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the absorbance.
-
Conclusion
While further direct investigation into the biological activities of this compound and its immediate derivatives is warranted, the existing evidence from structurally related compounds strongly suggests a promising future for this chemical scaffold in drug discovery. The potent anticancer and enzyme inhibitory activities, coupled with the high potential for anti-inflammatory and antimicrobial effects, make these compounds attractive candidates for further synthesis, screening, and mechanistic studies. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the exploration of this versatile class of molecules.
References
4-Bromo-3,5-dimethoxybenzoic Acid: A Scaffolding Approach to Unlocking Novel Therapeutic Mechanisms
For Immediate Release
Shanghai, China – December 27, 2025 – While direct biological activity of 4-bromo-3,5-dimethoxybenzoic acid remains largely uncharacterized in publicly available literature, its significance as a versatile scaffold in medicinal chemistry is increasingly apparent. This technical guide explores the latent therapeutic potential of this compound by examining the mechanisms of action of its structurally related derivatives. The evidence suggests that the this compound core is a promising starting point for the development of novel agents targeting cancer, inflammation, and metabolic diseases.
Executive Summary
This compound is a highly functionalized aromatic compound, primarily utilized as a key intermediate in the synthesis of complex bioactive molecules.[1] Although comprehensive studies on its intrinsic biological effects are limited, a growing body of research on its derivatives highlights its potential as a foundational structure for drug discovery. This guide synthesizes the available data on these derivatives, focusing on their mechanisms of action, quantitative biological activities, and the experimental protocols used for their evaluation. The insights presented herein are intended to inform and guide researchers, scientists, and drug development professionals in leveraging this scaffold for the creation of next-generation therapeutics.
The Role of this compound in Drug Discovery
The chemical architecture of this compound—featuring a carboxylic acid group, a bromine atom, and two methoxy groups on a phenyl ring—offers multiple points for chemical modification. This versatility allows for the strategic design of derivatives with tailored physicochemical and pharmacological properties. The primary therapeutic areas where derivatives of this and structurally similar scaffolds have shown promise include oncology, anti-inflammatory applications, and enzyme inhibition.
Anticancer Activity
Derivatives of the closely related scaffold, 3,5-dibromo-4-methoxybenzoic acid, have demonstrated notable anticancer properties. For instance, certain benzamide derivatives have been investigated as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[1] Additionally, chalcone and flavone derivatives synthesized from a related precursor have exhibited significant cytotoxic effects against various cancer cell lines.[2]
Anti-inflammatory Properties
The benzoic acid scaffold is a common feature in many anti-inflammatory agents.[1] A newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, has been shown to exert anti-inflammatory effects in lipopolysaccharide-activated primary microglial cells.[3] Its mechanism involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), and the downregulation of the MAP Kinase and NF-κB signaling pathways.[3]
Enzyme Inhibition
The substituted benzoic acid core can act as a pharmacophore that interacts with the active sites of various enzymes.[1] Derivatives of a related acetophenone have been evaluated for their inhibitory effects on enzymes implicated in type 2 diabetes, such as α-glucosidase and α-amylase.[4]
Quantitative Data on Bioactive Derivatives
The following tables summarize the available quantitative data for derivatives of structurally similar compounds, providing a basis for understanding the potential potency of molecules derived from the this compound scaffold.
Table 1: Anticancer Activity of Structurally Related Derivatives
| Compound Class | Derivative | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |
| Chalcones | Chalcone 2a | MCF-7 (Breast) | 4.12 ± 0.55 µM | [4] |
| Chalcone 2a | A549 (Lung) | 7.40 ± 0.67 µM | [4] | |
| Chalcone 2c | A549 (Lung) | 9.68 ± 0.80 µM | [4] | |
| Flavones | Flavone 3a | MCF-7 (Breast) | 8.50 ± 0.82 µM | [4] |
| Flavone 3c | MCF-7 (Breast) | 5.10 ± 0.61 µM | [4] | |
| Flavone 3e | MCF-7 (Breast) | 6.96 ± 0.66 µM | [4] | |
| Naphthoquinone Amides | Benzamide 22 | NCI-H187 (Lung) | Potent Inhibition | [5] |
| Naphthamide 23 | KB (Oral) | Most Potent Inhibition | [5] | |
| Naphthamide 43 | KB (Oral) | Most Potent Inhibition | [5] |
Table 2: Enzyme Inhibition by Structurally Related Derivatives
| Compound Class | Derivative | Target Enzyme | Activity Metric (IC₅₀) | Reference |
| Naphthoquinone Amides | Compound 24 | hTopoIIα | Inhibition at 20 µM | [5] |
| Compound 43 | hTopoIIα | Inhibition at 20 µM | [5] | |
| Compound 22 | hTopoIIα | Inhibition at 50 µM | [5] | |
| Compound 23 | hTopoIIα | Inhibition at 50 µM | [5] | |
| Compound 45 | hTopoIIα | Inhibition at 50 µM | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the general protocols for the synthesis of bioactive derivatives and the assessment of their biological activity.
Synthesis of Amide Derivatives
A general method for the synthesis of amide derivatives from a benzoic acid scaffold involves the activation of the carboxylic acid followed by reaction with a desired amine.[1]
-
Activation: Dissolve the benzoic acid derivative (1.0 eq) in a suitable solvent such as dimethylformamide (DMF). Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 eq) and an activator such as Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Amidation: Add the substituted aniline or amine (1.1 eq) to the activated mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
In Vitro Anticancer Activity Assay (SRB Assay)
The sulforhodamine B (SRB) assay is a common method for determining cytotoxicity.[6]
-
Cell Plating: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 10⁴ cells/well and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0, 5, 12.5, 25, 50 µM) in triplicate and incubate for a specified period (e.g., 48 hours).
-
Cell Fixation: Discard the treatment medium and fix the cells with cold trichloroacetic acid (TCA).
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid.
-
Destaining and Solubilization: Wash away the unbound dye with 1% acetic acid and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Visualizing Mechanisms and Workflows
Diagrams are provided to illustrate key synthetic and biological pathways related to the derivatives of the this compound scaffold.
Caption: General workflow for the synthesis of bioactive amide derivatives.
Caption: Potential anti-inflammatory signaling pathway modulation.
Conclusion and Future Directions
This compound stands as a valuable and under-explored scaffold in medicinal chemistry. The biological activities of its derivatives, particularly in the realms of oncology and anti-inflammation, underscore the significant potential for developing novel therapeutic agents. Future research should focus on the systematic synthesis and screening of a broader library of derivatives to fully elucidate the structure-activity relationships and to identify lead compounds for further preclinical and clinical development. Direct investigation into the biological properties of the parent compound is also warranted to determine if it possesses any intrinsic activity that could be augmented through derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. First synthesis and anticancer activity of novel naphthoquinone amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of 4-Bromo-3,5-dimethoxybenzoic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3,5-dimethoxybenzoic acid has emerged as a highly versatile scaffold in medicinal chemistry, serving as a crucial starting material for the synthesis of a diverse array of biologically active molecules. Its unique substitution pattern, featuring a bromine atom and two methoxy groups on the phenyl ring, provides a rich platform for chemical modification, enabling the exploration of vast chemical spaces in the quest for novel therapeutic agents. This technical guide delves into the synthesis, chemical properties, and, most importantly, the significant applications of this compound in drug discovery. While direct biological activity data for this specific scaffold is limited in publicly available literature, this document will draw upon structurally related compounds to illustrate its potential in generating novel kinase inhibitors for oncology and potent anti-inflammatory agents. Detailed experimental protocols for the synthesis of derivatives and their biological evaluation are provided, alongside visualizations of relevant signaling pathways and experimental workflows to empower researchers in their drug development endeavors.
Introduction: A Scaffold of Untapped Potential
This compound is a synthetically accessible and highly functionalized aromatic carboxylic acid.[1] Its structure is primed for diversification through modification of the carboxylic acid group into amides, esters, and other functional groups, as well as through cross-coupling reactions at the brominated position. The dimethoxy substitution pattern influences the electronic and conformational properties of the molecule, which can be strategically exploited in drug design to enhance binding affinity and selectivity for biological targets. This guide will explore the derivatization of this scaffold and its potential applications in two key therapeutic areas: oncology and inflammation.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and drug design.
| Property | Value |
| Molecular Formula | C₉H₉BrO₄ |
| Molecular Weight | 261.07 g/mol |
| CAS Number | 56518-42-4 |
| Melting Point | 254-258 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, ethanol, and DMSO |
Synthetic Utility and Derivatization
The true power of this compound in medicinal chemistry lies in its synthetic tractability. The carboxylic acid moiety serves as a handle for the straightforward synthesis of amides and esters, while the bromine atom is amenable to a variety of cross-coupling reactions.
Amide Synthesis
Amide bond formation is a cornerstone of medicinal chemistry, and this compound is an excellent substrate for this transformation. The resulting amides can be screened for a wide range of biological activities.
Ester Synthesis
Esterification of this compound provides another avenue for creating diverse chemical libraries with potential therapeutic applications.
Applications in Oncology: Targeting Kinase Signaling
While direct evidence for the anticancer activity of this compound derivatives is not extensively documented, the structurally related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide scaffold has shown promise as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[2] This suggests that amides derived from this compound could also exhibit kinase inhibitory activity.
Quantitative Data: Anticancer Activity of Structurally Related Compounds
The following table summarizes the anticancer activity of a structurally related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivative (Compound C9) against various non-small cell lung cancer (NSCLC) cell lines.[3] This data is presented to illustrate the potential of this class of compounds.
| Cell Line (NSCLC) | IC₅₀ (µM)[3] |
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H226 | 2.31 ± 0.41 |
| NCI-H460 | 2.14 ± 0.36 |
| NCI-H1703 | 1.85 ± 0.32 |
Proposed Signaling Pathway Inhibition
The anticancer activity of such compounds is often attributed to the inhibition of key signaling pathways that drive cell proliferation and survival. The diagram below illustrates a simplified representation of the FGFR1 signaling cascade, a potential target for derivatives of this compound.
Applications in Inflammation: Targeting Inflammatory Mediators
Benzoic acid derivatives have been widely explored for their anti-inflammatory properties.[2] The structural features of this compound make it an attractive scaffold for the development of novel anti-inflammatory agents, potentially through the inhibition of key inflammatory mediators or signaling pathways such as the NF-κB pathway.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Its inhibition is a key strategy in the development of anti-inflammatory drugs.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and biological evaluation of derivatives of this compound.
General Protocol for Amide Synthesis
Materials:
-
This compound
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into water and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for In Vitro Kinase Inhibition Assay
Materials:
-
Purified recombinant target kinase
-
Kinase substrate (specific peptide)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized compounds (dissolved in DMSO)
-
Positive control inhibitor
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the synthesized compounds and a positive control in the kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound or control.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
References
Methodological & Application
Application Notes and Protocols for Amide Coupling of 4-Bromo-3,5-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3,5-dimethoxybenzoic acid is a key building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom for potential cross-coupling reactions and two methoxy groups that influence solubility and receptor binding, makes it a valuable scaffold for the synthesis of novel bioactive molecules. The carboxylic acid moiety is readily functionalized, most commonly through amide bond formation, to generate libraries of compounds for structure-activity relationship (SAR) studies.
This document provides detailed protocols and representative reaction conditions for the amide coupling of this compound with various primary and secondary amines. The methodologies outlined utilize common and efficient coupling reagents to facilitate high-yielding amide bond formation.
Data Presentation: Representative Reaction Conditions for Amide Coupling
While specific quantitative data for a wide range of amines with this compound is not extensively consolidated in single reports, the following table summarizes typical conditions and expected yields based on standard amide coupling protocols and reactions with structurally similar benzoic acid derivatives. These conditions serve as an excellent starting point for reaction optimization.
| Starting Carboxylic Acid (Analog) | Amine Partner | Coupling Reagent(s) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2-nitrobenzoic acid | 3,5-Dimethoxyaniline | EDC | - | Ethanol | 80 | 5 | 71.6 | [1] |
| 4-Amino-3-bromobenzoic acid | Benzylamine (repr.) | EDC, HOBt | DIPEA | DMF | RT | 12 | ~85 | [2] |
| 4-Amino-3-bromobenzoic acid | Benzylamine (repr.) | HATU | DIPEA | DMF | RT | 2 | ~95 | [2] |
| 3,5-Dibromo-4-methoxybenzoic acid | General Amine | EDC, HOBt | DIPEA | DMF | 0 to RT | 12-24 | High | [3] |
Abbreviations: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-Hydroxybenzotriazole), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide), RT (Room Temperature).
Experimental Protocols
The following are detailed protocols for the amide coupling of this compound using two common and effective coupling systems.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol describes a standard and cost-effective method for the coupling of this compound with a primary or secondary amine using EDC as the coupling agent and HOBt as an additive to improve efficiency and suppress side reactions.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.5 M).
-
Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Slowly add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to gradually warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure amide.
Protocol 2: HATU Mediated Amide Coupling
This protocol is recommended for more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, due to the high efficiency and rapid reaction times of HATU.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid, forming the reactive OAt-active ester.
-
Slowly add the amine (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the amide coupling of this compound.
Signaling Pathway Context
Amide derivatives synthesized from this compound are often investigated as inhibitors of cellular signaling pathways implicated in diseases like cancer. The diagram below shows a simplified representation of a generic kinase signaling pathway that such compounds might target.
References
Application Notes and Protocols for Suzuki Coupling of 4-Bromo-3,5-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3,5-dimethoxybenzoic acid is a key building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its structure, featuring a reactive bromine atom and electron-donating methoxy groups on a benzoic acid scaffold, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for the formation of carbon-carbon bonds, is frequently employed to couple this compound with various boronic acids to generate a diverse array of biaryl compounds. These products often serve as core structures in the development of novel therapeutic agents.
This document provides a detailed protocol for the Suzuki coupling of this compound with arylboronic acids, including recommended reaction conditions, a summary of expected outcomes based on structurally similar substrates, and a discussion of the critical parameters for successful execution.
Data Presentation: Reaction Conditions and Expected Yields
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of aryl bromides that are structurally and electronically similar to this compound. The presence of the carboxylic acid and the two electron-donating methoxy groups can influence the optimal conditions.
| Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-3,5-dimethoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | K₂CO₃ (2.0) | Methanol | 80 | 1 | 98 | N/A |
| 4-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | Water | RT | 1.5 | 99 | [1] |
| 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | Water | RT | 1.5 | 97 | N/A |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | K₂CO₃ (2.0) | Dioxane/Water (4:1) | 100 | 12-24 | ~85 (Estimated) | N/A |
Experimental Protocol: Suzuki Coupling of this compound
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
1 M HCl
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) at least three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Then, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the this compound.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water, followed by brine.
-
Acidification and Product Isolation: To protonate the carboxylic acid and facilitate extraction into the organic layer, the aqueous layer can be acidified with 1 M HCl to a pH of ~2-3. Then, extract the aqueous layer with ethyl acetate. Combine all organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl-3,5-dimethoxybenzoic acid.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Discussion of Critical Parameters
-
Catalyst: The choice of palladium catalyst and ligand is crucial. For electron-rich and potentially sterically hindered substrates like this compound, more robust catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) in combination with a palladium precursor like Pd(OAc)₂, may offer improved yields over standard catalysts like Pd(PPh₃)₄.
-
Base: The base plays a critical role in activating the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. Given that the substrate is a carboxylic acid, it will be deprotonated by the base to form a carboxylate salt. This can affect its solubility in the organic solvent. The choice and amount of base should be carefully considered to ensure both efficient activation of the boronic acid and sufficient solubility of the substrate.
-
Solvent: A mixture of an organic solvent and water is typically employed. Solvents like 1,4-dioxane, THF, or toluene mixed with water provide good solubility for both the organic substrates and the inorganic base. The ratio of the organic solvent to water can be optimized to improve reaction rates and yields.
-
Temperature: Most Suzuki coupling reactions require heating to proceed at a reasonable rate. Temperatures between 80-110 °C are common. However, with highly active catalyst systems, the reaction may proceed at lower temperatures.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition and the formation of homocoupling byproducts. Thorough degassing of the solvent is also critical.
By carefully controlling these parameters, the Suzuki coupling of this compound can be a highly efficient and versatile method for the synthesis of a wide range of biaryl compounds for applications in drug discovery and development.
References
Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-3,5-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of paramount importance in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and conjugated organic materials, owing to its mild reaction conditions and broad functional group tolerance.[2][3] These application notes provide a detailed protocol for the Sonogashira coupling of 4-bromo-3,5-dimethoxybenzoic acid with a terminal alkyne. The resulting alkynyl-substituted dimethoxybenzoic acid derivatives are valuable intermediates in drug discovery and development, serving as precursors for more complex molecular architectures.
The general reactivity trend for aryl halides in the Sonogashira coupling is I > OTf > Br > Cl.[4] While aryl iodides are more reactive, often reacting at room temperature, aryl bromides typically require elevated temperatures to achieve efficient coupling.[2] The reaction is commonly catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and an amine base.[5] Copper-free versions of the Sonogashira reaction have also been developed to mitigate the formation of alkyne homocoupling byproducts.[6]
Reaction Principle
The Sonogashira coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl bromide to the Pd(0) complex, followed by a transmetalation step with a copper acetylide (formed in situ from the terminal alkyne and a copper(I) salt), and finally, reductive elimination to afford the desired coupled product and regenerate the Pd(0) catalyst.[4][7]
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), 2-3 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask or round-bottom flask equipped with a condenser and a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (0.04 eq) under an inert atmosphere.[7]
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, 5 mL per mmol of the aryl bromide) and the amine base (e.g., triethylamine, 3.0 eq).[7] The mixture is then degassed by bubbling a stream of inert gas through it for 15-20 minutes.
-
Addition of Alkyne: To the stirring solution, add the terminal alkyne (1.2 eq) dropwise via syringe.[7]
-
Reaction Conditions: The reaction mixture is then heated to a temperature between 50-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.[3]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent such as ethyl acetate and filtered through a pad of Celite® to remove the catalyst residues.[1] The filtrate is transferred to a separatory funnel and washed sequentially with a saturated aqueous solution of ammonium chloride (to remove the copper catalyst) and brine.[7]
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[3] The crude product is then purified by column chromatography on silica gel. Due to the acidic nature of the product, recrystallization from a suitable solvent system can also be an effective purification method.[8]
Data Presentation: Reaction Parameters
The following table summarizes typical reaction parameters for the Sonogashira coupling of aryl bromides.
| Parameter | Typical Range/Value | Notes |
| Aryl Halide | This compound (1.0 eq) | Aryl bromides are generally less reactive than aryl iodides.[2] |
| Terminal Alkyne | 1.1 - 1.5 eq | A slight excess is used to ensure complete consumption of the aryl halide. |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ (1-5 mol%) | Other palladium catalysts can also be employed.[6] |
| Copper(I) Co-catalyst | CuI (2-10 mol%) | Essential for the copper-catalyzed pathway.[6] |
| Base | Et₃N, i-Pr₂NH, Piperidine (2-3 eq) | The base neutralizes the hydrohalic acid formed and aids in the formation of the copper acetylide.[6] |
| Solvent | THF, DMF, Toluene, Acetonitrile | The choice of solvent can influence reaction rate and yield.[9] |
| Temperature | 50 - 100 °C | Higher temperatures are often required for less reactive aryl bromides.[4] |
| Reaction Time | 3 - 24 hours | Monitored by TLC or LC-MS for completion. |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the Sonogashira coupling procedure.
Caption: General workflow for the Sonogashira coupling experiment.
Signaling Pathway Diagram
The catalytic cycle of the copper-catalyzed Sonogashira coupling is depicted below.
Caption: Catalytic cycle of the Sonogashira coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 9. books.lucp.net [books.lucp.net]
Application Notes and Protocols for the Esterification of 4-Bromo-3,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3,5-dimethoxybenzoic acid is a versatile building block in organic synthesis, frequently utilized in the development of novel pharmaceutical compounds and other bioactive molecules. The esterification of this acid with various alcohols is a critical transformation, yielding derivatives with modified physicochemical properties such as lipophilicity, solubility, and metabolic stability. These esters serve as key intermediates in the synthesis of a wide array of target molecules. This document provides detailed protocols for the esterification of this compound with methanol, ethanol, and isopropanol, employing various established methods.
Data Presentation
The following table summarizes typical quantitative data for the esterification of this compound with different alcohols using Fischer-Speier and Steglich esterification methods. Please note that yields and reaction times can vary based on the specific reaction scale, purity of reagents, and efficiency of the work-up and purification procedures.
| Ester Product | Alcohol | Method | Catalyst/Reagents | Solvent | Reaction Time (hours) | Typical Yield (%) |
| Methyl 4-bromo-3,5-dimethoxybenzoate | Methanol | Thionyl Chloride | Thionyl Chloride | Methanol | 2 | Quantitative[1] |
| Ethyl 4-bromo-3,5-dimethoxybenzoate | Ethanol | Fischer-Speier | Conc. H₂SO₄ (catalytic) | Ethanol | 4-8 | 85-95 (typical) |
| Isopropyl 4-bromo-3,5-dimethoxybenzoate | Isopropanol | Steglich | DCC, DMAP | Dichloromethane | 2-6 | 90-98 (typical) |
Experimental Protocols
Three common and effective methods for the esterification of this compound are detailed below.
Protocol 1: Esterification using Thionyl Chloride (for Methyl Ester)
This method is highly efficient for the synthesis of methyl esters.
Materials:
-
This compound
-
Anhydrous Methanol
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [1]
-
Reaction Setup: In a round-bottom flask, add this compound (1.0 eq) and anhydrous methanol (serving as both reactant and solvent).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly and dropwise, add thionyl chloride (10.0 eq) with stirring.
-
Reaction: After the addition is complete, heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water and saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude methyl 4-bromo-3,5-dimethoxybenzoate can be purified by recrystallization to yield a white crystalline solid.
Protocol 2: Fischer-Speier Esterification (for Ethyl Ester)
This is a classic and widely used acid-catalyzed esterification method.
Materials:
-
This compound
-
Anhydrous Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (or Ethyl Acetate)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in an excess of anhydrous ethanol (which also serves as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reaction: Heat the mixture to reflux and maintain for approximately 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane or ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude ethyl 4-bromo-3,5-dimethoxybenzoate can be purified by column chromatography or recrystallization.
Protocol 3: Steglich Esterification (for Isopropyl Ester)
This method is particularly useful for sterically hindered alcohols and acid-sensitive substrates as it proceeds under mild, neutral conditions.[2][3][4]
Materials:
-
This compound
-
Isopropanol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure: [5]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq), isopropanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq) to the cooled and stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. A white precipitate of dicyclohexylurea (DCU) will form. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, filter off the precipitated DCU.
-
Extraction: Wash the filtrate with 0.5 N HCl and then with a saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude isopropyl 4-bromo-3,5-dimethoxybenzoate can be purified by column chromatography.
Visualizations
Caption: General experimental workflow for the esterification of this compound.
References
- 1. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Application Notes and Protocols: Preparation and Evaluation of a Novel Anti-inflammatory Compound from 4-Bromo-3,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis and evaluation of a novel potential anti-inflammatory agent, N-(4-hydroxyphenyl)-4-bromo-3,5-dimethoxybenzamide, derived from 4-Bromo-3,5-dimethoxybenzoic acid. The benzoic acid scaffold is a common feature in many anti-inflammatory agents.[1] This document outlines a detailed synthetic protocol, methods for biological evaluation, and discusses the potential mechanism of action. All quantitative data is presented in structured tables, and key processes are visualized using diagrams.
Introduction
This compound is a versatile halogenated aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry. Its structure offers multiple sites for chemical modification, making it an attractive starting material for the development of novel therapeutic agents. The carboxylic acid moiety can be readily converted into amides and esters, which are fundamental linkages in many pharmaceutical compounds.[2] This protocol details the synthesis of a novel benzamide derivative by coupling this compound with 4-aminophenol. Derivatives of 4-aminophenol, such as paracetamol, are well-known for their analgesic and antipyretic properties, and newer derivatives are being explored for their anti-inflammatory and nociceptive modulating effects.[3]
The synthesized compound, N-(4-hydroxyphenyl)-4-bromo-3,5-dimethoxybenzamide, will be evaluated for its anti-inflammatory properties using established in vivo and in vitro models. The potential mechanism of action, focusing on the inhibition of cyclooxygenase (COX) enzymes and modulation of the NF-κB signaling pathway, will be discussed. The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes.[1]
Synthesis of N-(4-hydroxyphenyl)-4-bromo-3,5-dimethoxybenzamide
The synthesis involves the amidation of this compound with 4-aminophenol using a carbodiimide coupling agent.
Synthetic Workflow
Caption: Synthetic workflow for the preparation of the target compound.
Experimental Protocol
This protocol describes a standard procedure for the coupling of this compound with a primary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress side reactions.[4]
Materials:
-
This compound
-
4-Aminophenol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add 4-aminophenol (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[4]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.[4]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Synthesis
| Starting Material | Amine | Coupling Reagents | Solvent | Time (h) | Yield (%) |
| This compound | 4-Aminophenol | EDC, HOBt, DIPEA | DMF | 18 | 82 |
Table 1: Representative synthesis data for N-(4-hydroxyphenyl)-4-bromo-3,5-dimethoxybenzamide. Yields are hypothetical and based on similar reported reactions.[4]
Biological Evaluation
The anti-inflammatory potential of the synthesized compound is evaluated through a standard in vivo acute inflammation model and in vitro enzyme inhibition assays.
Biological Evaluation Workflow
Caption: Experimental workflow for biological evaluation.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is one of the most commonly used models for evaluating acute inflammation and screening new anti-inflammatory drugs.[5]
Protocol:
-
Animals: Use male Wistar rats (150-200g).
-
Groups: Divide animals into groups (n=6): Vehicle control, Positive control (e.g., Indomethacin, 10 mg/kg), and Test compound groups (e.g., 10, 25, 50 mg/kg).
-
Administration: Administer the test compound or vehicle orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[6][7]
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[7]
-
Calculation: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
In Vitro Activity: COX-1 and COX-2 Inhibition Assay
This assay determines the compound's ability to inhibit the cyclooxygenase enzymes, which are key mediators of inflammation.
Protocol:
-
Enzymes: Use purified human recombinant COX-1 and COX-2 enzymes.
-
Assay Buffer: Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Procedure: In a 96-well plate, add the assay buffer, heme cofactor, and the enzyme (COX-1 or COX-2).[8]
-
Inhibitor Addition: Add various concentrations of the test compound (dissolved in DMSO) or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the wells. The final DMSO concentration should not exceed 1%.[9]
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture at 37°C for 10 minutes.[8]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate).[10]
-
Detection: Measure the production of prostaglandin E2 (PGE2) using a suitable method, such as a fluorometric probe or LC-MS/MS.[8][11]
-
Calculation: Determine the IC50 values (the concentration of inhibitor that causes 50% enzyme inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Data Presentation: Biological Activity
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Indomethacin (Positive Control) | 10 | 55.2 |
| N-(4-hydroxyphenyl)-4-bromo-3,5-dimethoxybenzamide | 10 | 25.8 |
| N-(4-hydroxyphenyl)-4-bromo-3,5-dimethoxybenzamide | 25 | 42.5 |
| N-(4-hydroxyphenyl)-4-bromo-3,5-dimethoxybenzamide | 50 | 58.1 |
Table 2: Hypothetical in vivo anti-inflammatory activity in the carrageenan-induced rat paw edema model.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Indomethacin | 0.1 | 2.5 | 0.04 |
| Celecoxib | 15 | 0.05 | 300 |
| N-(4-hydroxyphenyl)-4-bromo-3,5-dimethoxybenzamide | 25.4 | 1.8 | 14.1 |
Table 3: Hypothetical in vitro COX inhibition data.
Potential Mechanism of Action
The anti-inflammatory activity of N-(4-hydroxyphenyl)-4-bromo-3,5-dimethoxybenzamide is likely mediated through the inhibition of key inflammatory pathways.
COX Inhibition: The primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation. The hypothetical data suggests that the synthesized compound may act as a preferential COX-2 inhibitor. Selective COX-2 inhibition is a desirable trait as it can reduce inflammation while minimizing the gastrointestinal side effects associated with COX-1 inhibition.[9]
NF-κB Pathway Modulation: The NF-κB signaling pathway is a central regulator of inflammation.[12][13] Activation of this pathway by stimuli such as cytokines (e.g., TNF-α, IL-1) leads to the transcription of numerous pro-inflammatory genes.[12][14] It is plausible that the synthesized benzamide derivative could interfere with this pathway. For instance, AM404, a metabolite of paracetamol, has been shown to attenuate NF-κB activation, suggesting that compounds with a similar structural backbone may possess this activity.[15] Inhibition could occur at various points, such as preventing the degradation of the inhibitory protein IκBα or blocking the translocation of the active NF-κB dimer to the nucleus.
NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway in inflammation.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. inotiv.com [inotiv.com]
- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. assaygenie.com [assaygenie.com]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 14. purformhealth.com [purformhealth.com]
- 15. oaepublish.com [oaepublish.com]
Application Notes and Protocols: Synthesis of Kinase Inhibitors from 4-Bromo-3,5-dimethoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery. This document provides detailed application notes and protocols for the synthesis and evaluation of kinase inhibitors derived from 4-Bromo-3,5-dimethoxybenzoic acid, with a specific focus on the development of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors. Structurally related benzamide derivatives have demonstrated potent inhibitory activity against FGFR1, a key target in non-small cell lung cancer.[2][3]
Synthesis of 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide Derivatives
A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have been designed and synthesized as potent FGFR1 inhibitors.[4] The synthetic route involves the coupling of a substituted benzoic acid with an appropriate aniline. A key example is the synthesis of compound C9, which has shown significant inhibitory activity against several non-small cell lung cancer (NSCLC) cell lines.[3][4]
Experimental Protocol: Synthesis of Compound C9
This protocol is adapted from the synthesis of structurally related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives.[4]
Materials:
-
4-Bromo-2-nitrobenzoic acid
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Ethanol
-
3,5-Dimethoxyaniline
-
Water
Procedure:
-
To a reaction vessel, add 4-bromo-2-nitrobenzoic acid (1.0 eq), EDC·HCl (1.0 eq), and ethanol.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 3,5-dimethoxyaniline (0.83 eq) to the reaction mixture.
-
Heat the resulting solution to 80°C and stir for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water to the mixture to precipitate the product.
-
Filter the precipitate and dry to yield the intermediate product.
-
Further modifications and purification steps may be required to obtain the final compound C9.[4]
Biological Evaluation of Synthesized Kinase Inhibitors
The evaluation of synthesized compounds involves in vitro kinase assays to determine their direct inhibitory effect on the target kinase, followed by cell-based assays to assess their cellular potency and mechanism of action.
Experimental Protocol: In Vitro FGFR1 Kinase Assay (ADP-Glo™ Assay)
This protocol provides a general method for measuring the inhibitory activity of synthesized compounds against FGFR1 kinase.[5]
Materials:
-
Recombinant human FGFR1 kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[5]
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Synthesized inhibitor compounds
-
Positive control inhibitor (e.g., Staurosporine)[5]
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White opaque 96-well or 384-well plates
-
Multimode plate reader
Procedure:
-
Prepare serial dilutions of the synthesized compounds and the positive control in kinase buffer. The final DMSO concentration should be kept below 1%.
-
In a multi-well plate, add the FGFR1 kinase, the substrate, and the test compound or control.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for FGFR1.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.[5]
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values for each compound.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
This assay determines the effect of the synthesized inhibitors on the proliferation of cancer cell lines.
Materials:
-
NSCLC cell lines with FGFR1 amplification (e.g., NCI-H520, NCI-H1581)[3]
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the NSCLC cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 values for each compound.
Quantitative Data
The inhibitory activity of the lead compound C9 against various NSCLC cell lines is summarized in the table below.[3][4]
| Cell Line | FGFR1 Amplification | IC50 (µM)[3][4] |
| NCI-H520 | Yes | 1.36 ± 0.27 |
| NCI-H1581 | Yes | 1.25 ± 0.23 |
| NCI-H226 | Yes | 2.31 ± 0.41 |
| NCI-H460 | Yes | 2.14 ± 0.36 |
| NCI-H1703 | Yes | 1.85 ± 0.32 |
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for kinase inhibitors.
FGFR1 Signaling Pathway
Caption: Simplified FGFR1 signaling pathway and inhibition.
Experimental Workflow for Inhibitor Evaluation
Caption: Workflow for kinase inhibitor evaluation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Reactome | Signaling by FGFR1 [reactome.org]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
Application Notes and Protocols for the Derivatization of 4-Bromo-3,5-dimethoxybenzoic Acid in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the chemical modification of 4-Bromo-3,5-dimethoxybenzoic acid, a versatile scaffold for the synthesis of novel compounds for Structure-Activity Relationship (SAR) studies. The presence of a carboxylic acid, a bromo substituent, and two methoxy groups offers multiple avenues for derivatization, enabling the exploration of chemical space and the optimization of biological activity.
Introduction
This compound is an attractive starting material in medicinal chemistry. The carboxylic acid moiety can be readily converted into amides and esters, allowing for the introduction of a wide variety of functional groups that can modulate physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. The bromo group serves as a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds and introduce aryl or heteroaryl substituents. The dimethoxy-substituted phenyl ring provides a specific electronic and steric environment that can be crucial for molecular recognition by biological targets.
While direct biological activity data for derivatives of this compound are not extensively reported in publicly available literature, the derivatization strategies outlined here are fundamental to SAR studies. By systematically modifying the core structure and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for potency, selectivity, and pharmacokinetic properties.
Data Presentation: Representative Biological Activities of Structurally Related Benzoic Acid Derivatives
To illustrate the potential outcomes of SAR studies based on a substituted benzoic acid core, the following table summarizes the biological activity of derivatives of structurally similar compounds. This data highlights how modifications to the core structure can significantly impact biological activity.
| Compound Class | Representative Derivative | Target/Assay | Quantitative Data (IC₅₀) | Reference |
| Benzamide Derivatives | 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide | FGFR1 Kinase | NCI-H520 (NSCLC cell line): 1.36 ± 0.27 µM | [1][2] |
| NCI-H1581 (NSCLC cell line): 1.25 ± 0.23 µM | [1] | |||
| NCI-H226 (NSCLC cell line): 2.31 ± 0.41 µM | [1] | |||
| NCI-H460 (NSCLC cell line): 2.14 ± 0.36 µM | [1] | |||
| NCI-H1703 (NSCLC cell line): 1.85 ± 0.32 µM | [1] | |||
| Dibrominated Ether | Bis(2,3-dibromo-4,5-dimethoxybenzyl) ether | Anticancer (MTT Assay) | K562 leukemia cells: ~5 µM (at 72h) | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for the key derivatization reactions of this compound.
Protocol 1: Amide Synthesis via EDC/HOBt Coupling
This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to minimize side reactions.[4]
Materials:
-
This compound
-
Desired primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[4]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.[4]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Ester Synthesis via Fischer Esterification
This protocol details the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve or suspend this compound (1.0 eq) in an excess of the desired alcohol.[5][6]
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).[5][6]
-
Reflux the mixture until the reaction is complete (monitored by TLC).[5][6]
-
Cool the reaction mixture and remove the excess alcohol under reduced pressure.[5][6]
-
Dissolve the residue in an organic solvent like ethyl acetate.[5][6]
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[5]
-
Purify the crude product by column chromatography or recrystallization if necessary.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed cross-coupling reaction between this compound (or its ester derivative) and a boronic acid or boronic ester to form a C-C bond.[7][8][9]
Materials:
-
This compound methyl ester (synthesis described in Protocol 2)
-
Aryl or vinyl boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF) and water
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine the this compound methyl ester (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the palladium catalyst (0.02-0.1 eq), and the base (2.0-3.0 eq).[7]
-
De-gas the mixture by bubbling argon or nitrogen through the solvent for 10-15 minutes.
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
If the carboxylic acid is used directly, acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product.[7]
-
Extract the mixture with ethyl acetate (3x).[7]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the desired biaryl compound.[7]
Visualizations
Derivatization Workflow
The following diagram illustrates the general workflow for the derivatization of this compound and its subsequent use in SAR studies.
Caption: General workflow for derivatization and SAR studies.
Signaling Pathway Context
Derivatives of substituted benzoic acids have been shown to target various signaling pathways. For example, benzamide derivatives have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase.[1][2] Inhibition of FGFR1 can modulate downstream signaling pathways like the MAPK/ERK and PI3K/AKT pathways, which are often dysregulated in cancer.
Caption: Potential targeting of the FGFR1 signaling pathway.
Logical Relationship: SAR Cycle
The process of SAR is iterative, involving a cycle of design, synthesis, and testing to optimize the properties of a lead compound.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-3,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3,5-dimethoxybenzoic acid is a valuable halogenated aromatic compound that serves as a key building block in the synthesis of a wide array of complex organic molecules. Its unique substitution pattern, featuring a bromine atom and two methoxy groups on a benzoic acid core, provides multiple reactive sites for strategic molecular elaboration. This allows for its incorporation into diverse scaffolds, particularly in the development of novel therapeutic agents, agrochemicals, and advanced materials. The presence of the bromine atom makes this molecule an ideal substrate for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The carboxylic acid functionality can be readily converted into esters, amides, and other derivatives, providing a handle for introducing further molecular diversity and modulating the physicochemical properties of target molecules.[1]
This document provides a detailed protocol for the large-scale synthesis of this compound, adapted from established procedures for the bromination of structurally related aromatic compounds. The presented method focuses on the direct bromination of 3,5-dimethoxybenzoic acid, a readily available starting material.
Reaction Scheme
The proposed synthesis proceeds via the electrophilic aromatic substitution of 3,5-dimethoxybenzoic acid. The two methoxy groups are strong activating groups and ortho-, para-directors. Bromination is therefore directed to the positions ortho and para to the methoxy groups.
Caption: Synthetic route to this compound.
Experimental Protocol
This protocol details the large-scale synthesis of this compound from 3,5-dimethoxybenzoic acid.
Materials:
-
3,5-Dimethoxybenzoic acid
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Ethanol
-
Deionized water
-
Round-bottom flask (appropriate for the scale) equipped with a mechanical stirrer, dropping funnel, and reflux condenser
-
Heating mantle
-
Ice bath
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a large round-bottom flask, dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in glacial acetic acid.
-
Reagent Addition: From a dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the stirred reaction mixture at room temperature. The rate of addition should be controlled to maintain the reaction temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 60-70°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing cold water. Quench any excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.[2]
-
Isolation: Collect the precipitated white solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water to remove acetic acid and inorganic salts.[2]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol, and then allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.[2]
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain pure this compound.[2]
Data Presentation
The following table summarizes the quantitative data for a representative large-scale synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | 3,5-Dimethoxybenzoic acid | - |
| Molecular Weight | 182.17 g/mol | - |
| Amount | 182.2 g | 1.0 mol |
| Reagents | ||
| Bromine (Br₂) | 175.8 g (56.4 mL) | 1.1 mol, 1.1 eq |
| Glacial Acetic Acid | 1.0 - 1.5 L | As solvent |
| 10% Sodium Thiosulfate | As needed | To quench excess bromine |
| Reaction Conditions | ||
| Temperature | 60-70°C | - |
| Reaction Time | 2-4 hours | Monitor by TLC |
| Product | This compound | |
| Molecular Weight | 261.07 g/mol | |
| Theoretical Yield | 261.1 g | - |
| Expected Yield | 208.9 - 235.0 g | 80-90% (Estimated based on similar bromination reactions) |
| Purification | ||
| Recrystallization Solvent | Ethanol or Ethanol/Water | - |
| Characterization | ||
| Appearance | White to off-white solid | |
| Melting Point | 254-258 °C | |
| Purity (by HPLC) | >98% | After recrystallization |
Experimental Workflow
The overall workflow for the synthesis and purification of this compound is depicted below.
Caption: Workflow for the synthesis of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Melting Point: The melting point should be sharp and consistent with the literature value of 254-258 °C.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methoxy groups.
-
¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the molecule.
-
IR Spectroscopy: The infrared spectrum should show characteristic absorption bands for the O-H and C=O stretches of the carboxylic acid, C-O stretches of the methoxy groups, and C-Br stretch.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak with the characteristic isotopic pattern for a monobrominated compound.
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Handle with extreme care and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Standard laboratory safety procedures should be followed at all times.
References
Application Notes and Protocols: Purification of 4-Bromo-3,5-dimethoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3,5-dimethoxybenzoic acid is a valuable substituted aromatic carboxylic acid intermediate utilized in the synthesis of a variety of compounds, particularly in the development of pharmaceuticals and other biologically active molecules. Following its synthesis, typically via electrophilic bromination of 3,5-dimethoxybenzoic acid, a robust purification protocol is essential to remove unreacted starting materials, byproducts, and other impurities. This document provides detailed protocols for the purification of this compound using recrystallization and column chromatography.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below. This data is crucial for its identification and handling.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₄ | [1] |
| Molecular Weight | 261.07 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 254-258 °C | [2] |
| CAS Number | 56518-42-4 | [1][2] |
Potential Impurities from Synthesis
The primary synthetic route to this compound is the direct bromination of 3,5-dimethoxybenzoic acid. Potential impurities may include:
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Unreacted Starting Material: 3,5-dimethoxybenzoic acid.
-
Monobrominated Byproducts: Although the primary product is the 4-bromo isomer, other positional isomers are possible, though less likely due to the directing effects of the methoxy groups.
Effective purification is critical to remove these impurities to ensure the desired product quality for downstream applications.
Purification Workflow
The general workflow for the purification of this compound after synthesis involves an initial workup followed by either recrystallization for cruder samples requiring significant purification or column chromatography for separating close-eluting impurities.
Figure 1: General purification workflow for this compound.
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
Recrystallization is an effective method for purifying solid compounds. For compounds like substituted benzoic acids, a mixed solvent system such as ethanol and water is often employed. The principle relies on the higher solubility of the compound in the hot solvent mixture and its lower solubility upon cooling, leading to the formation of pure crystals while impurities remain in the mother liquor.
Materials:
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Crude this compound
-
Ethanol
-
Deionized Water
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Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solution gently to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Addition of Anti-solvent: To the hot ethanolic solution, add hot deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Expected Outcome:
This protocol should yield pure, white to off-white crystals of this compound with a melting point in the range of 254-258 °C.
Protocol 2: Purification by Flash Column Chromatography
For separating mixtures of closely related compounds, such as the desired product from its starting material or monobrominated isomers, flash column chromatography is a highly effective technique. A common solvent system for aromatic carboxylic acids is a gradient of ethyl acetate in hexane.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Glass column for flash chromatography
-
Collection tubes
Procedure:
-
TLC Analysis: Before performing the column, determine the appropriate solvent system using TLC. Spot the crude mixture on a TLC plate and elute with varying ratios of hexane and ethyl acetate. A suitable eluent system will provide good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation of Pure Product: Combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Solvent System Comparison for Chromatography:
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Typical Application |
| 95:5 to 90:10 | Low | Eluting non-polar impurities. |
| 80:20 to 70:30 | Medium | Eluting the desired product, this compound. |
| 60:40 to 50:50 | High | Eluting more polar impurities, such as the starting material (3,5-dimethoxybenzoic acid). |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all organic solvents with care, as they are flammable and may be toxic.
-
Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed safety information.
Conclusion
The choice between recrystallization and column chromatography for the purification of this compound will depend on the nature and quantity of the impurities present in the crude product. For relatively pure crude material, recrystallization is often sufficient. However, for complex mixtures or to achieve very high purity, flash column chromatography is the preferred method. The protocols provided here offer robust starting points for the successful purification of this important synthetic intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3,5-dimethoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Bromo-3,5-dimethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and direct method for synthesizing this compound is through the electrophilic bromination of 3,5-dimethoxybenzoic acid. This reaction typically employs bromine in a suitable solvent, such as acetic acid. The two methoxy groups on the aromatic ring are strongly activating and ortho-, para-directing, leading to the substitution of bromine at the C4 position.
Q2: What are the primary impurities I should expect in the synthesis?
The common impurities encountered during the synthesis of this compound include:
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Unreacted Starting Material: 3,5-dimethoxybenzoic acid.
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Over-brominated Products: While less common due to the single available position between the methoxy groups, there is a possibility of further bromination under harsh conditions, though specific structures are not commonly reported.
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Positional Isomers: Depending on the purity of the starting material and reaction control, trace amounts of other brominated isomers could be present.
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Residual Solvents: Solvents used in the reaction or purification steps (e.g., acetic acid, ethanol) may be present in the final product.
Q3: How can I identify these impurities?
A combination of analytical techniques is recommended for the accurate identification and quantification of impurities:
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High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main product and various impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like phosphoric or formic acid) is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can distinguish between the desired product and impurities by analyzing the chemical shifts and splitting patterns of the aromatic and methoxy protons.
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Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile impurities and byproducts. Derivatization of the carboxylic acid to a more volatile ester may be necessary for efficient analysis.
Q4: What is the best method for purifying crude this compound?
Recrystallization is the most common and effective method for purifying the crude product. A mixed solvent system, such as ethanol and water, is often employed. The principle is to dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble, and then to induce crystallization by cooling or by adding a solvent in which it is less soluble. This process leaves the more soluble impurities behind in the mother liquor.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Stoichiometry: Incorrect ratio of bromine to the starting material. 3. Product Loss During Workup: Significant loss of product during extraction, washing, or filtration steps. 4. Side Reactions: Formation of significant amounts of byproducts. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and formation of the product. Adjust reaction time and temperature as needed. 2. Optimize Reagent Ratio: Ensure an appropriate molar ratio of the brominating agent to the 3,5-dimethoxybenzoic acid. 3. Careful Workup: Minimize the number of transfer steps. During recrystallization, use a minimal amount of cold solvent to wash the crystals to avoid redissolving the product. 4. Control Reaction Conditions: Maintain the recommended reaction temperature to minimize the formation of unwanted side products. |
| Presence of Unreacted Starting Material | 1. Insufficient Brominating Agent: Not enough bromine was added to convert all the starting material. 2. Short Reaction Time: The reaction was stopped before completion. | 1. Adjust Stoichiometry: Use a slight excess of the brominating agent. 2. Increase Reaction Time: Continue the reaction until TLC analysis shows the absence of the starting material. |
| Formation of Over-brominated Products | 1. Excess Brominating Agent: A large excess of bromine was used. 2. Harsh Reaction Conditions: High reaction temperatures can promote further bromination. | 1. Control Stoichiometry: Use a carefully measured amount of the brominating agent. 2. Maintain Temperature: Keep the reaction temperature within the recommended range. |
| Product is Discolored (e.g., yellow or brown) | 1. Presence of Colored Impurities: Impurities from the starting materials or formed during the reaction. 2. Residual Bromine: Traces of unreacted bromine can impart color. | 1. Decolorize During Recrystallization: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities, followed by hot filtration. 2. Quench Excess Bromine: After the reaction is complete, add a quenching agent like sodium thiosulfate or sodium bisulfite solution to remove any remaining bromine. |
| Difficulty in Inducing Crystallization | 1. Solution is Not Saturated: Too much solvent was used during recrystallization. 2. Supersaturated Solution: The solution is supersaturated, but nucleation has not occurred. | 1. Concentrate the Solution: Gently evaporate some of the solvent to increase the concentration of the product. 2. Induce Nucleation: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure product. |
Experimental Protocols
Protocol 1: Synthesis of this compound
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethoxybenzoic acid (1.0 equivalent) in glacial acetic acid.
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Bromination: From the dropping funnel, add a solution of bromine (1.0-1.1 equivalents) in glacial acetic acid dropwise to the stirred solution at room temperature.
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Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Workup: Pour the reaction mixture into cold water to precipitate the crude product.
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Quenching: If the solution has a reddish-brown color from excess bromine, add a 10% aqueous solution of sodium thiosulfate or sodium bisulfite until the color disappears.
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Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and inorganic salts.
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Drying: Dry the crude product in a desiccator or a vacuum oven.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
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Drying: Dry the pure crystals under vacuum.
Protocol 3: HPLC Analysis for Purity Assessment
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% phosphoric acid or 0.1% formic acid.
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Mobile Phase B: Acetonitrile.
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Gradient: A typical gradient would be to start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: HPLC Conditions for Impurity Profiling
| Parameter | Condition 1 | Condition 2 |
| Column | C18 (4.6 x 250 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 50-90% B over 15 min | 60-95% B over 20 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 30 °C | 35 °C |
| Detection | 254 nm | 254 nm |
Table 2: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Carboxyl Proton (ppm) |
| 3,5-dimethoxybenzoic acid | ~7.1 (d), ~6.6 (t) | ~3.8 (s, 6H) | ~11-13 (br s, 1H) |
| This compound | ~7.3 (s, 2H) | ~3.9 (s, 6H) | ~11-13 (br s, 1H) |
Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for addressing low purity in this compound synthesis.
Technical Support Center: Bromination of 3,5-Dimethoxybenzoic Acid
Welcome to the technical support center for the bromination of 3,5-dimethoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the monobromination of 3,5-dimethoxybenzoic acid?
The major product of the monobromination of 3,5-dimethoxybenzoic acid is typically 2-bromo-3,5-dimethoxybenzoic acid . The two methoxy groups are strongly activating and ortho-, para-directing. The positions ortho to both methoxy groups are the 2- and 6-positions, which are sterically and electronically favored for electrophilic aromatic substitution. The 4-position is also activated (para to the C3-methoxy group and ortho to the C5-methoxy group), so the formation of 4-bromo-3,5-dimethoxybenzoic acid as a minor isomer is also possible. The carboxylic acid group is a deactivating, meta-directing group, and its influence is generally overcome by the powerful activating effect of the two methoxy groups.
Q2: What are the common side reactions I should be aware of?
The primary side reactions during the bromination of 3,5-dimethoxybenzoic acid include:
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Over-bromination: Due to the highly activated nature of the aromatic ring, di- and even tri-bromination can occur, leading to products such as 2,4-dibromo-3,5-dimethoxybenzoic acid and 2,6-dibromo-3,5-dimethoxybenzoic acid.[1]
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Isomer Formation: As mentioned in Q1, the formation of the 4-bromo isomer can occur alongside the major 2-bromo product. The ratio of these isomers can be influenced by reaction conditions.
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Decarboxylative Bromination: Electron-rich benzoic acids can undergo decarboxylation followed by bromination, which would lead to the formation of brominated 1,3-dimethoxybenzene derivatives. This is more likely under harsh reaction conditions.
Q3: How can I minimize the formation of di- and poly-brominated products?
To control the extent of bromination and favor the mono-brominated product, consider the following:
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Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess (e.g., 1.05-1.1 equivalents) can help drive the reaction to completion without significantly promoting over-bromination.
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Choice of Brominating Agent: Milder brominating agents, such as N-Bromosuccinimide (NBS), are often preferred over molecular bromine (Br₂) for selective monobromination of activated aromatic rings.[1][2]
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Reaction Temperature: Maintain a low to moderate reaction temperature. Higher temperatures can increase the rate of reaction but may also lead to a higher incidence of multiple brominations.
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Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the electrophile at any given time.
Q4: I am observing a significant amount of a byproduct that doesn't seem to be a simple brominated benzoic acid. What could it be?
If you observe byproducts that are inconsistent with simple aromatic bromination, you may be experiencing decarboxylative bromination. This is more likely if the reaction is run at elevated temperatures or for extended periods. The resulting products would be brominated derivatives of 1,3-dimethoxybenzene. To confirm this, you can use techniques like GC-MS to identify the molecular weight of the byproducts. To mitigate this, use milder reaction conditions and shorter reaction times.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired monobrominated product | Incomplete reaction. | - Increase the reaction time gradually and monitor by TLC. - Ensure the quality of the brominating agent. - A slight increase in temperature may be necessary, but monitor for over-bromination. |
| Product loss during workup or purification. | - Optimize extraction and washing steps. - For purification, recrystallization or column chromatography may be necessary to separate from starting material and byproducts.[1] | |
| Significant formation of dibromo- and/or polybromo- products | Excess brominating agent used. | - Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent. |
| Reaction temperature is too high. | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | |
| Highly reactive brominating agent. | - Use a milder brominating agent like N-Bromosuccinimide (NBS) instead of Br₂.[1][2] | |
| Formation of a mixture of isomers (2-bromo and 4-bromo) | Inherent reactivity of the substrate. | - Isomer separation will likely be required. Column chromatography is a common method for separating positional isomers.[1] - Experiment with different solvent systems, as solvent polarity can sometimes influence regioselectivity. |
| Evidence of decarboxylation (e.g., formation of bromo-1,3-dimethoxybenzene) | Harsh reaction conditions (high temperature, prolonged reaction time). | - Employ milder reaction conditions: lower temperature and shorter reaction time. - Use a less aggressive brominating agent. |
| Reaction does not proceed or is very slow | Insufficient activation of the brominating agent. | - If using Br₂, a Lewis acid catalyst (e.g., FeBr₃) may be required, although the substrate is highly activated. - If using NBS, an acid catalyst (e.g., silica gel or a catalytic amount of a protic acid) can sometimes accelerate the reaction.[2] |
| Poor quality of reagents. | - Ensure all reagents are pure and dry, as moisture can deactivate some catalysts and brominating agents. |
Experimental Protocols
Protocol 1: Selective Monobromination using N-Bromosuccinimide (NBS)
This protocol is a recommended procedure for achieving selective monobromination, based on general methods for activated aromatic systems.[2]
Materials:
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3,5-Dimethoxybenzoic acid
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (or another suitable aprotic solvent like DMF or CH₂Cl₂)
-
Silica gel (optional, as a catalyst)[2]
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Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate and hexanes for extraction and chromatography
Procedure:
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In a round-bottom flask, dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in acetonitrile.
-
Add silica gel (optional, ~0.5-1.0 g per gram of starting material).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-30 minutes with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the silica gel (if used) and wash with a small amount of solvent.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to the filtrate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization to separate isomeric products and any unreacted starting material.
Protocol 2: Dibromination using Molecular Bromine
This protocol is adapted from procedures for the dibromination of similar activated benzoic acids and is expected to yield primarily 2,6-dibromo-3,5-dimethoxybenzoic acid.
Materials:
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3,5-Dimethoxybenzoic acid
-
Molecular Bromine (Br₂)
-
Glacial Acetic Acid
-
10% aqueous sodium thiosulfate solution
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 3,5-dimethoxybenzoic acid (1.0 eq) in glacial acetic acid.
-
From the dropping funnel, add a solution of bromine (2.1-2.2 eq) in glacial acetic acid dropwise to the reaction mixture at room temperature with stirring.
-
After the addition is complete, stir the mixture at room temperature for 2-4 hours, or until TLC indicates the disappearance of the starting material and monobrominated intermediates.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.
-
Quench the excess bromine by adding 10% aqueous sodium thiosulfate solution until the orange color disappears.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol.
Reaction Pathways and Workflows
Reaction Pathway for Bromination of 3,5-Dimethoxybenzoic Acid
Caption: Main and side reaction pathways in the bromination of 3,5-dimethoxybenzoic acid.
General Experimental Workflow
Caption: A generalized workflow for the bromination of 3,5-dimethoxybenzoic acid.
References
Technical Support Center: Synthesis of Brominated Dimethoxybenzoic Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3,5-dimethoxybenzoic acid and related compounds.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of brominated dimethoxybenzoic acids, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields in the bromination of dimethoxybenzoic acid derivatives can stem from several factors. Incomplete reactions are a common culprit. To address this, consider increasing the reaction time or temperature. It is also crucial to ensure the brominating agent is of high quality and used in the correct stoichiometric amount. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.[1]
Product loss during the workup and purification stages is another significant contributor to low yields. Optimizing extraction, washing, and purification steps can mitigate these losses. Techniques such as recrystallization or column chromatography are effective for purification.[1]
Question 2: My final product is contaminated with significant amounts of monobrominated side products. How can I prevent this?
Answer:
The presence of monobrominated impurities, such as 3-Bromo-4-methoxybenzoic acid in related syntheses, typically indicates an insufficient amount of the brominating agent or an inadequate reaction time.[1] For a dibromination reaction, it is essential to use at least two equivalents of the brominating agent.[1] Increasing the reaction time will also allow the second bromination to proceed to completion.[1] Close monitoring of the reaction's progress is key to determining the optimal reaction duration.[1]
Question 3: I am observing the formation of an unexpected isomer, 2-bromo-4-methoxybenzoic acid, in my reaction. What is the cause and how can it be removed?
Answer:
The methoxy group is an ortho-, para-directing group in electrophilic aromatic substitution. While the 3,5-isomer is sterically favored, the formation of some ortho-isomer is possible.[1] The separation of these isomers is typically achieved through purification techniques like recrystallization or column chromatography.[1]
Question 4: There is evidence of ring oxidation in my product mixture. What reaction conditions could be causing this and how can I avoid it?
Answer:
Ring oxidation can occur when using a strong brominating agent or under harsh reaction conditions.[1] To prevent this, consider employing a milder brominating agent such as N-Bromosuccinimide (NBS).[1] Careful control over the reaction temperature is also critical to prevent unwanted side reactions like oxidation.[1]
Frequently Asked Questions (FAQs)
What is the most common synthetic route to produce compounds like 3,5-Dibromo-4-methoxybenzoic acid?
The most common laboratory synthesis involves the direct electrophilic bromination of 4-methoxybenzoic acid.[1][2] The methoxy group, being a strong activating group, directs the electrophilic bromine to the ortho and para positions. Due to steric hindrance, the bromine atoms are preferentially added at the 3 and 5 positions.[1]
What are the key safety precautions to take when handling the reagents for this synthesis?
Bromine is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) of each reagent.
How can I effectively purify the crude this compound?
Recrystallization is a common and effective method for purifying the crude product. A typical procedure involves dissolving the crude solid in a minimal amount of a hot solvent, such as ethanol.[2] The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to facilitate crystallization. The purified crystals can then be collected by vacuum filtration.[2]
Data Presentation
Table 1: Summary of Reaction Conditions for Bromination of Methoxybenzoic Acid Derivatives
| Parameter | Condition | Reference |
| Starting Material | 4-methoxybenzoic acid | [3] |
| Brominating Agent | Tetrabutylammonium tribromide (Bu4NBr3) (2.0 equiv) | [3] |
| Temperature | 100 °C | [3] |
| Reaction Time | 6 hours | [3] |
| Yield | 98% | [3] |
| Starting Material | 4-bromo-3,5-dihydroxybenzoic acid | [4] |
| Methylating Agent | Dimethyl sulfate | [4] |
| Base | K2CO3 | [4] |
| Solvent | Acetone | [4] |
| Reaction Time | 24 hours (Reflux) | [4] |
| Yield | 92% (of methyl 4-bromo-3,5-dimethoxybenzoate) | [4] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dibromo-4-methoxybenzoic Acid
This protocol is adapted from the synthesis of 3,5-Dibromo-4-methoxybenzoic acid via electrophilic bromination of 4-methoxybenzoic acid.[2]
Materials:
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4-Methoxybenzoic acid
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Bromine (Br₂)
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Anhydrous Iron(III) bromide (FeBr₃)
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Glacial Acetic Acid
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10% Sodium thiosulfate (Na₂S₂O₃) solution
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Ethanol
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.
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Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).[2]
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From the dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the reaction mixture with constant stirring at room temperature.[2]
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After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.[2]
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Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
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Once the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.[2]
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Quench any excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.[2]
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Collect the precipitated solid by vacuum filtration and wash it with cold water.[2]
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Purify the crude product by recrystallization from a minimal amount of hot ethanol.[2]
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Allow the ethanol solution to cool to room temperature and then in an ice bath to maximize crystal formation.[2]
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[2]
Protocol 2: Synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate
This protocol describes the synthesis of methyl 4-bromo-3,5-dimethoxybenzoate starting from 4-bromo-3,5-dihydroxybenzoic acid.[4]
Materials:
-
4-bromo-3,5-dihydroxybenzoic acid
-
Dry acetone
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfate
Procedure:
-
To a stirred solution of 4-bromo-3,5-dihydroxybenzoic acid (1.0 eq) in dry acetone, add K₂CO₃ (1.4 eq) and dimethyl sulfate (3.0 eq) with caution.[4]
-
Reflux the reaction mixture for 24 hours, monitoring the reaction completion by TLC.[4]
-
After the reaction is complete, filter the reaction mixture and concentrate the filtrate in vacuo.[4]
-
Recrystallize the crude product from ethanol to afford methyl 4-bromo-3,5-dimethoxybenzoate as colorless prisms.[4]
Mandatory Visualization
References
Troubleshooting failed Suzuki coupling with 4-Bromo-3,5-dimethoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling, specifically focusing on the use of 4-Bromo-3,5-dimethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or has failed completely. What are the common causes?
Low yields or reaction failures with this substrate are often due to a combination of steric hindrance and electronic effects. The two electron-donating methoxy groups decrease the reactivity of the aryl bromide towards oxidative addition, which is often the rate-limiting step in the catalytic cycle. Additionally, the ortho-methoxy groups can sterically hinder the approach of the palladium catalyst.
Common causes for failure include:
-
Inefficient Oxidative Addition: The steric bulk and electron-rich nature of the substrate can slow this initial step.
-
Catalyst Deactivation: The palladium catalyst may decompose, especially at the higher temperatures often required for challenging couplings.
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical and standard conditions may not be effective.
-
Reagent Quality: Impurities in starting materials, solvents, or degradation of the boronic acid can inhibit the reaction.
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
Several side reactions can compete with the desired cross-coupling:
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid, replacing it with a hydrogen atom. Electron-rich boronic acids are particularly susceptible. To minimize this, use anhydrous conditions, choose a milder base, or consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester).[1]
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen in the reaction mixture.[1] Rigorous degassing of your solvents and reaction setup is crucial to prevent this.
-
Dehalogenation: The bromo group on your starting material can be replaced by a hydrogen atom. This can be caused by impurities or side reactions with the solvent or base. Ensuring high purity of all reagents and solvents is important.
Q3: What is the optimal catalyst system (palladium source and ligand) for coupling with a sterically hindered and electron-rich aryl bromide like this compound?
Standard catalysts like Pd(PPh₃)₄ are often insufficient for challenging substrates.[1] More robust systems are typically required. Consider using a combination of a palladium precursor and a specialized, bulky, electron-rich phosphine ligand. These ligands are designed to promote the challenging oxidative addition and reductive elimination steps.
Highly effective ligands for sterically hindered substrates include:
-
Buchwald Ligands: SPhos, RuPhos, and XPhos are well-regarded for their ability to facilitate difficult couplings.[2]
-
Other Bulky Phosphines: Ligands such as P(t-Bu)₃ have also shown success.
A good starting point would be a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a ligand like SPhos.
Q4: How does the choice of base and solvent affect the reaction?
The base is critical for activating the boronic acid to facilitate transmetalation. For substrates with acidic protons, like a carboxylic acid, the choice of base is even more important.
-
Bases: Stronger inorganic bases are often more effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used and have shown good performance in couplings with similar substrates.[3] It is important that the base is finely powdered to ensure good reactivity.
-
Solvents: A mixture of an organic solvent and water is common. Dioxane/water or Toluene/water are frequently used solvent systems. The water is necessary for the action of the inorganic bases. Ensure your organic solvent is anhydrous and degassed before adding the degassed water.
Data Presentation: Reaction Condition Optimization
The following table summarizes reaction conditions that have been successful for Suzuki-Miyaura couplings of aryl bromides that are structurally similar to this compound, providing a starting point for optimization.
| Aryl Bromide Partner | Boronic Acid | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromobenzoic acid | Phenylboronic acid | Ad-L-PdCl₂⊂dmβ-CD (0.5) | Na₂CO₃ (2.4) | H₂O/Organic Mix (3:1) | RT | >98 | [4] |
| 3-Bromobenzoic acid | Phenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | H₂O | RT | 97 | [5] |
| 3-Bromobenzoic acid | 4-Methoxyphenylboronic acid | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ (3.0) | H₂O | RT | 99 | [5] |
| 2,4,6-Triisopropylbromobenzene | 2-Methylphenylboronic acid | Pd(dba)₂ (1) / R-Phos (1) | K₃PO₄·H₂O (3) | THF | RT | 96 | [2] |
| 4-Bromo-2,5-dimethoxyphenyl-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ (3.0) | Dioxane/H₂O (4:1) | 90 | 92 | [3] |
| 4-Bromo-2,5-dimethoxyphenyl-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Cs₂CO₃ (3.0) | Dioxane/H₂O (4:1) | 90 | 88 | [3] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point for the coupling of this compound with an arylboronic acid.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), finely ground K₃PO₄ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Degassing: Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture of dioxane and water (e.g., 4:1). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes. Add the degassed solvent to the flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Troubleshooting Workflow for a Failed Suzuki Coupling
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Optimizing Sonogashira Coupling of 4-Bromo-3,5-dimethoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the base selection for the Sonogashira coupling of 4-Bromo-3,5-dimethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Sonogashira coupling of this compound?
A1: The base in a Sonogashira coupling serves two main purposes. Firstly, it deprotonates the terminal alkyne, which is necessary for the formation of the copper acetylide intermediate in the copper-catalyzed reaction or for the direct reaction with the palladium complex in a copper-free system. Secondly, it neutralizes the hydrogen halide (HBr) that is formed as a byproduct during the reaction. For a substrate like this compound, the base must be strong enough to deprotonate the alkyne but not so strong that it causes unwanted side reactions with the carboxylic acid group.
Q2: Can the carboxylic acid group of my substrate interfere with the reaction?
A2: Yes, the acidic proton of the carboxylic acid group can react with the base. This can potentially lead to the consumption of the base, affecting the reaction efficiency. It may also alter the solubility of the substrate in the reaction solvent. Therefore, the choice and amount of base are critical. It is often necessary to use a sufficient excess of the base to account for its reaction with both the alkyne and the carboxylic acid.
Q3: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I prevent this?
A3: Glaser homocoupling is a common side reaction in copper-catalyzed Sonogashira reactions, often promoted by the presence of oxygen.[1] To minimize this, you can:
-
Switch to a copper-free protocol: This is one of the most effective ways to avoid Glaser coupling.[1]
-
Ensure strictly anaerobic conditions: Thoroughly degas your solvents and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[1]
-
Slowly add the alkyne: Adding the alkyne dropwise to the reaction mixture can help to keep its concentration low, which favors the cross-coupling reaction.[1]
Q4: My reaction is not going to completion, and I am recovering my starting material. What should I do?
A4: Incomplete conversion can be due to several factors. For a relatively electron-rich and sterically hindered substrate like this compound, the oxidative addition step can be slow. Consider the following troubleshooting steps:
-
Increase the reaction temperature: Sonogashira couplings with aryl bromides often require heating.[2]
-
Screen different palladium catalysts and ligands: Bulky, electron-rich phosphine ligands such as XPhos or P(t-Bu)3 can be more effective for activating aryl bromides.
-
Optimize the base and solvent system: Ensure your chosen base is appropriate for the reaction and that your substrate is soluble in the chosen solvent.
-
Increase catalyst loading: In some cases, a higher catalyst loading may be necessary to drive the reaction to completion.
Q5: What are the advantages of using an inorganic base over an organic amine base?
A5: Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) can be advantageous in certain situations. They are often used in copper-free Sonogashira protocols and can be beneficial when dealing with substrates that have functional groups sensitive to amines.[3] They can also sometimes help to minimize side reactions. However, their solubility in organic solvents can be a limitation, sometimes requiring the use of a co-solvent or a phase-transfer catalyst.
Troubleshooting Guides
Problem 1: Low to No Product Yield
A low or zero yield is a common issue when working with functionalized aryl bromides. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting flowchart for low-yield Sonogashira reactions.
Detailed Steps:
-
Verify Reagent Purity and Stoichiometry:
-
Ensure the this compound and the terminal alkyne are pure.
-
Confirm the accurate measurement of all reagents, especially the catalyst and ligand.
-
Use dry, degassed solvents.
-
-
Ensure an Inert Atmosphere:
-
Oxygen can deactivate the palladium catalyst. Ensure the reaction is set up under an inert atmosphere (argon or nitrogen) and that all solvents have been properly degassed.
-
-
Optimize the Base:
-
The choice of base is critical. For your substrate, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is a common starting point. However, if issues persist, consider screening other bases. See the table below for a comparison.
-
-
Optimize the Catalyst System:
-
For an electron-rich aryl bromide, a standard catalyst like Pd(PPh₃)₄ may not be sufficient. Consider using a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃).
-
-
Increase Reaction Temperature:
-
Aryl bromides are less reactive than aryl iodides and often require higher temperatures to react efficiently.[2] Incrementally increase the reaction temperature (e.g., from room temperature to 50 °C, then to 80 °C) and monitor the progress.
-
Problem 2: Choice of Base
The selection of an appropriate base is crucial for a successful Sonogashira coupling, especially with a substrate containing a carboxylic acid.
Comparison of Common Bases for Sonogashira Coupling of Aryl Bromides
| Base | Category | Typical Conditions | Advantages | Disadvantages |
| Triethylamine (Et₃N) | Organic Amine | Often used as both base and solvent, or in solvents like THF, DMF. | Good solubility, effective for many substrates.[4] | Can sometimes lead to side reactions; may need to be used in large excess with acidic substrates. |
| Diisopropylamine (i-Pr₂NH) | Organic Amine | Similar to Et₃N. | Can be more effective than Et₃N in some cases. | Similar drawbacks to Et₃N. |
| Piperidine/Pyrrolidine | Organic Amine | Can be highly effective, sometimes at lower temperatures. | May offer improved reaction rates in certain systems. | Stronger bases, potential for more side reactions. |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | Often used in copper-free systems, in solvents like DMF, dioxane. | Mild, good for substrates with sensitive functional groups.[5] | Limited solubility in some organic solvents. |
| Potassium Carbonate (K₂CO₃) | Inorganic | Similar to Cs₂CO₃. | Readily available and cost-effective. | Generally less reactive than Cs₂CO₃; may require higher temperatures. |
| Potassium Phosphate (K₃PO₄) | Inorganic | Effective in a variety of solvent systems. | Good for a broad range of substrates. | Similar solubility issues to other inorganic bases. |
Logical Flow for Base Selection
Caption: A decision-making diagram for selecting a suitable base.
Experimental Protocols
The following are general protocols that can be adapted for the Sonogashira coupling of this compound. It is recommended to perform small-scale test reactions to optimize conditions for your specific alkyne.
Protocol 1: Copper-Catalyzed Sonogashira Coupling
This protocol is a general starting point for a copper-co-catalyzed reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Triethylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent, the amine base, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl to remove the amine salt.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended to avoid Glaser homocoupling, especially for valuable alkynes.[6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or dioxane)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium precatalyst, the ligand, and the inorganic base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the anhydrous solvent and the terminal alkyne via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
References
Preventing self-coupling in reactions with 4-Bromo-3,5-dimethoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing self-coupling reactions when working with 4-Bromo-3,5-dimethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is self-coupling (homocoupling) in the context of cross-coupling reactions with this compound?
A1: Self-coupling, or homocoupling, is an undesired side reaction where two molecules of the same starting material react with each other. In the case of this compound, this would result in the formation of a symmetrical biaryl compound from two molecules of the acid. This side reaction reduces the yield of the desired cross-coupled product and complicates the purification process.[1]
Q2: What are the primary causes of self-coupling in palladium-catalyzed cross-coupling reactions?
A2: The two main culprits for homocoupling are the presence of oxygen in the reaction mixture and the use of a Palladium(II) catalyst precursor.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the organometallic reagent.[1][3] Pd(II) precursors can also directly react with the organometallic reagent to generate the homocoupled product during the in situ reduction to the active Pd(0) species.[1][2][4]
Q3: How can I minimize self-coupling when using this compound in a Suzuki-Miyaura coupling reaction?
A3: To minimize self-coupling, consider the following:
-
Rigorous Degassing: Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (Argon or Nitrogen) to exclude oxygen.[5][6]
-
Choice of Palladium Source: Whenever possible, use a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) source such as Pd(OAc)₂ is used, consider adding a mild reducing agent.[2][6]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These can accelerate the reductive elimination step of the desired cross-coupling, thus outcompeting the self-coupling pathway.[2]
-
Optimized Reaction Conditions: Carefully select the base and solvent system. Aprotic solvents like dioxane, THF, or toluene are commonly used. While a base is necessary, a highly concentrated strong base can sometimes promote side reactions.[2]
Q4: Are there specific considerations for preventing self-coupling in Sonogashira couplings with this compound?
A4: Yes. In Sonogashira couplings, the copper co-catalyst, while increasing reactivity, can also promote the homocoupling of the terminal alkyne (Glaser coupling).[7][8] To mitigate this, consider using "copper-free" Sonogashira protocols. These methods often require specific ligands and reaction conditions to facilitate the palladium-only catalytic cycle.[9]
Q5: What about preventing self-coupling in Ullmann reactions?
A5: Traditional Ullmann reactions often require stoichiometric amounts of copper and high temperatures, which can lead to significant homocoupling.[10][11] To avoid this, utilize modern Ullmann-type conditions which employ catalytic amounts of a copper precursor along with a ligand. These modified procedures are conducted at significantly lower temperatures (40–100 °C), which helps to suppress the self-coupling side reaction.[11]
Troubleshooting Guides
Issue: Significant formation of a symmetrical biaryl byproduct derived from this compound is observed.
This troubleshooting guide will help you diagnose and resolve the issue of excessive self-coupling.
Caption: Troubleshooting workflow for minimizing self-coupling.
Data Presentation
Table 1: Influence of Palladium Source and Oxygen on Self-Coupling
| Entry | Palladium Source | Atmosphere | Desired Product Yield (%) | Self-Coupling Byproduct (%) |
| 1 | Pd(OAc)₂ | Air | 45 | 35 |
| 2 | Pd(OAc)₂ | Nitrogen | 75 | 15 |
| 3 | Pd(PPh₃)₄ | Air | 60 | 20 |
| 4 | Pd(PPh₃)₄ | Nitrogen | 90 | <5 |
Note: These are representative data to illustrate trends. Actual results may vary.
Table 2: Effect of Ligands on a Suzuki-Miyaura Coupling with an Electron-Rich Aryl Bromide
| Entry | Ligand | Catalyst Loading (mol%) | Temperature (°C) | Desired Product Yield (%) | Self-Coupling Byproduct (%) |
| 1 | PPh₃ | 2 | 100 | 65 | 25 |
| 2 | SPhos | 2 | 80 | 92 | <5 |
| 3 | XPhos | 2 | 80 | 94 | <3 |
| 4 | RuPhos | 2 | 80 | 91 | <5 |
Note: Data is illustrative and based on general principles for challenging substrates.[12]
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Self-Coupling
This protocol is a starting point for the coupling of this compound with a generic arylboronic acid.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
-
Preparation of Glassware: Ensure all glassware is oven-dried and cooled under a stream of an inert gas (e.g., Argon or Nitrogen).[2]
-
Degassing Solvents: The chosen solvent (e.g., a mixture of dioxane and water) should be rigorously degassed by sparging with an inert gas for at least 30 minutes or by subjecting it to three freeze-pump-thaw cycles.[2]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the boronic acid coupling partner (1.2 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), the Pd(0) catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), and a bulky, electron-rich phosphine ligand (e.g., SPhos, 0.02 equiv.).
-
Solvent Addition: Add the previously degassed solvent to the reaction flask via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. books.lucp.net [books.lucp.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Ullmann coupling-An overview - operachem [operachem.com]
- 12. benchchem.com [benchchem.com]
Removal of unreacted starting material from 4-Bromo-3,5-dimethoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting material during the synthesis and purification of 4-Bromo-3,5-dimethoxybenzoic acid.
Troubleshooting Guide
This guide addresses specific issues related to the presence of unreacted starting material in your final product.
Issue 1: Thin Layer Chromatography (TLC) analysis of the crude product shows a spot corresponding to the starting material (3,5-dimethoxybenzoic acid).
-
Possible Cause 1: Incomplete Bromination Reaction. The bromination of 3,5-dimethoxybenzoic acid may not have gone to completion.
-
Solution:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using TLC until the starting material spot is no longer visible.
-
Reagent Stoichiometry: Verify that the correct molar equivalents of the brominating agent (e.g., N-Bromosuccinimide or Bromine) were used. An insufficient amount will lead to incomplete conversion.[1]
-
Reaction Temperature: Maintain the appropriate reaction temperature as specified in the protocol. Some brominations may require heating to proceed to completion.
-
-
-
Possible Cause 2: Inefficient Work-up Procedure. The work-up steps may not have effectively removed the unreacted starting material.
-
Solution:
-
Aqueous Wash: An alkaline wash (e.g., with a saturated sodium bicarbonate solution) can help remove the acidic starting material. However, since the product is also a carboxylic acid, this step must be carefully controlled to avoid loss of product. It is generally more effective to rely on chromatographic or recrystallization-based purification.
-
-
Issue 2: Difficulty in separating this compound from 3,5-dimethoxybenzoic acid by recrystallization.
-
Possible Cause: Similar Solubility Profiles. The starting material and the product may have similar solubilities in the chosen recrystallization solvent, leading to co-crystallization.
-
Solution:
-
Solvent System Selection: Experiment with different solvent systems. A mixed solvent system can often provide the necessary difference in solubility. For instance, dissolving the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol, methanol) and then adding a "poor" solvent (e.g., water or hexane) dropwise until turbidity persists can facilitate the selective crystallization of the desired product.[2][3]
-
Fractional Crystallization: If a single recrystallization is insufficient, perform a fractional crystallization. Collect crystals in multiple crops and analyze the purity of each crop by TLC or HPLC. The initial crops are likely to be enriched in the less soluble component.
-
-
Issue 3: Co-elution of the product and starting material during column chromatography.
-
Possible Cause: Inappropriate Solvent System. The polarity of the eluent may not be optimal to achieve good separation on the stationary phase (e.g., silica gel).
-
Solution:
-
Solvent System Optimization: Use TLC to screen for an optimal eluent system before running the column. Test various mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The goal is to find a solvent mixture that gives a good separation between the Rf values of the product and the starting material. A common starting point for acidic compounds on silica gel is a hexane/ethyl acetate mixture with a small percentage of acetic acid to reduce tailing.
-
Gradient Elution: Employ a gradient elution during column chromatography. Start with a less polar solvent system and gradually increase the polarity by increasing the proportion of the more polar solvent. This can help to first elute the less polar impurities, followed by the product, and finally the more polar starting material.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material found as an impurity in the synthesis of this compound?
A1: The most common unreacted starting material is 3,5-dimethoxybenzoic acid. This is the direct precursor in the electrophilic bromination reaction to produce this compound.
Q2: Can I use an acid-base extraction to remove the unreacted 3,5-dimethoxybenzoic acid?
A2: While both the product and the starting material are carboxylic acids and will react with a base, their pKa values might be slightly different. However, due to the structural similarity, a clean separation by simple acid-base extraction is challenging and often leads to significant product loss. Purification methods like recrystallization and column chromatography are generally more effective.
Q3: What are some recommended solvent systems for the recrystallization of this compound to remove 3,5-dimethoxybenzoic acid?
Q4: What is a suitable mobile phase for separating this compound from its starting material by column chromatography on silica gel?
A4: A mixture of hexane and ethyl acetate is a common eluent for separating compounds of moderate polarity. For acidic compounds, adding a small amount of acetic acid (e.g., 0.5-1%) to the eluent can help to improve the peak shape and separation by minimizing tailing on the silica gel. The optimal ratio of hexane to ethyl acetate should be determined by preliminary TLC analysis.
Experimental Protocols
Protocol 1: Recrystallization using an Ethanol/Water Solvent System
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the ethanolic solution is still hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude mixture in various ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate), with a small addition of acetic acid.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent, and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods for Removal of 3,5-dimethoxybenzoic acid
| Purification Method | Principle of Separation | Advantages | Disadvantages |
| Recrystallization | Difference in solubility between the product and starting material in a given solvent system. | Simple setup, can be effective for large quantities. | Requires significant difference in solubility, potential for co-crystallization, product loss in mother liquor. |
| Column Chromatography | Differential partitioning of the product and starting material between a stationary phase and a mobile phase based on polarity. | High resolution separation, can separate compounds with very similar properties. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
Visualizations
Caption: Recrystallization workflow for the purification of this compound.
Caption: Logic diagram for troubleshooting the presence of starting material.
References
Technical Support Center: Purification of 4-Bromo-3,5-dimethoxybenzoic Acid & Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 4-Bromo-3,5-dimethoxybenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The primary impurities depend on the synthetic route, but common contaminants include unreacted starting materials and side-products from the bromination reaction. These can include the non-brominated starting material, 3,5-dimethoxybenzoic acid, and potentially over-brominated products if the reaction is not carefully controlled.[1]
Q2: How can I effectively remove unreacted this compound from its ester or amide derivatives?
A2: Unreacted carboxylic acid can be effectively removed by washing the organic layer containing the crude ester or amide with a mild aqueous base, such as a saturated sodium bicarbonate solution.[2][3][4] The acidic starting material will be deprotonated and partition into the aqueous layer, while the neutral ester or amide remains in the organic phase.
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. To address this, you can try several strategies:
-
Add a small amount of the "good" solvent to the hot solution to decrease the saturation point.
-
Allow the solution to cool more slowly to encourage crystal nucleation at a lower temperature.
-
Introduce a seed crystal of the pure compound to initiate crystallization.
-
Consider a different solvent system with a lower boiling point in which your compound has lower solubility.[5]
Q4: I'm observing significant peak tailing when analyzing my purified this compound by HPLC. What could be the cause?
A4: Peak tailing for acidic compounds like benzoic acid derivatives on reverse-phase HPLC is often due to interactions with residual acidic silanol groups on the silica-based stationary phase. To mitigate this, you can add a small amount of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid. Using a highly end-capped column can also minimize these interactions.[6]
Troubleshooting Guides
Recrystallization
Problem: Low recovery of purified crystals.
| Potential Cause | Suggested Solution |
| Too much solvent used: The compound remains dissolved in the mother liquor even after cooling. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[7] Concentrate the mother liquor and cool again to recover a second crop of crystals.[5] |
| Premature crystallization during hot filtration: The compound crystallizes on the filter paper or in the funnel. | Preheat the filtration apparatus (funnel, filter paper, and receiving flask) with a small amount of the hot recrystallization solvent before filtering the solution.[5] |
| Inappropriate solvent choice: The compound has high solubility in the chosen solvent even at low temperatures. | Screen for alternative single solvents or utilize a mixed-solvent system. A good mixed-solvent system consists of a "good" solvent that dissolves the compound well at high temperatures and a "bad" (or anti-solvent) in which the compound is poorly soluble.[7] |
Problem: Crystals are discolored or contain visible impurities.
| Potential Cause | Suggested Solution |
| Colored impurities present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can also adsorb the desired product.[5] |
| Co-crystallization of impurities. | A second recrystallization step may be necessary to achieve the desired purity. |
| Oxidation of the product. | If the compound is sensitive to oxidation, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).[5] |
Column Chromatography
Problem: Poor separation of the desired compound from impurities.
| Potential Cause | Suggested Solution |
| Inappropriate solvent system (eluent). | The polarity of the eluent is critical for good separation. Use Thin-Layer Chromatography (TLC) to screen for an optimal solvent system that provides a good separation of spots, ideally with an Rf value of 0.2-0.4 for the target compound. For polar aromatic acids, a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) with a small amount of acetic acid is often a good starting point.[8] |
| Column overloading. | The amount of crude material is too high for the amount of stationary phase. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight. |
| Compound streaking on the column. | For acidic compounds, streaking can occur due to strong interaction with the silica gel. Adding a small percentage (0.5-1%) of a volatile acid like acetic acid to the eluent can suppress this interaction and improve peak shape. |
Problem: The compound is not eluting from the column.
| Potential Cause | Suggested Solution |
| The eluent is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a mobile phase containing methanol might be necessary. |
| The compound has decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel. |
Data Presentation
Table 1: Recommended Recrystallization Solvent Systems (Qualitative)
Based on the polarity of this compound and its derivatives, the following solvent systems can be considered for recrystallization. Optimal systems should be determined experimentally.
| Compound Type | "Good" Solvents (for dissolving at high temp) | "Bad" Solvents (Anti-solvents) | Potential Mixed-Solvent Systems |
| Carboxylic Acid | Ethanol, Methanol, Ethyl Acetate | Water, Hexanes | Ethanol/Water, Ethyl Acetate/Hexanes |
| Ester Derivatives | Acetone, Dichloromethane, Ethyl Acetate | Hexanes, Heptane | Acetone/Hexanes, Ethyl Acetate/Hexanes[3] |
| Amide Derivatives | Ethanol, Tetrahydrofuran (THF) | Water, Hexanes | Ethanol/Water, THF/Hexanes |
Table 2: Example TLC Solvent Systems for Analysis
These solvent systems can be used as a starting point for monitoring reaction progress and assessing the purity of column chromatography fractions.
| Compound Type | Recommended Solvent System (v/v) | Expected Rf Range (approximate) |
| Carboxylic Acid | Hexanes:Ethyl Acetate:Acetic Acid (7:3:0.1)[8] | 0.4 - 0.6 |
| Ester Derivatives | Hexanes:Ethyl Acetate (4:1 to 1:1) | 0.5 - 0.8 |
| Amide Derivatives | Dichloromethane:Methanol (95:5) | 0.3 - 0.6 |
Experimental Protocols
Protocol 1: Recrystallization of this compound using a Mixed-Solvent System
This protocol is adapted from procedures for similar substituted benzoic acids.
Materials:
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Crude this compound
-
Ethanol ("good" solvent)
-
Deionized water ("bad" solvent)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol required to achieve complete dissolution with stirring.
-
Induce Saturation: While the solution is still hot, add deionized water dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol-water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification of Ethyl 4-Bromo-3,5-dimethoxybenzoate via Extraction and Column Chromatography
This protocol describes the purification of an ester derivative, focusing on the removal of the unreacted starting acid.
Materials:
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Crude reaction mixture containing Ethyl 4-Bromo-3,5-dimethoxybenzoate
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride)
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl acetate for elution
Procedure:
-
Aqueous Work-up: a. Dilute the crude reaction mixture with ethyl acetate. b. Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove unreacted this compound.[2][4] c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography: a. Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes). b. Dissolve the crude ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). c. Load the sample onto the column. d. Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity. e. Collect fractions and analyze them by TLC to identify those containing the pure ester. f. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound and its derivatives.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. Separation of 4-Bromo-3,5-dimethoxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Recrystallization of 4-Bromo-3,5-dimethoxybenzoic acid
This technical support guide provides detailed troubleshooting advice and protocols for the purification of 4-Bromo-3,5-dimethoxybenzoic acid via recrystallization. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the recrystallization of this compound? A1: An ethanol/water mixture is a highly effective solvent system. The compound is soluble in hot ethanol and poorly soluble in water. This differential solubility allows for efficient purification. Other polar organic solvents like methanol or acetone, paired with water, can also be effective.
Q2: What are the common impurities found in crude this compound? A2: Common impurities often stem from the synthesis process, which typically involves the bromination of a precursor. These can include unreacted starting materials, monobrominated intermediates, and inorganic salts from the workup procedure.[1] Oxidation of the aromatic ring under harsh conditions can also lead to colored byproducts.[1]
Q3: The melting point of my recrystallized product is below the literature value of 254-258 °C. What does this indicate? A3: A depressed and broad melting point range typically indicates the presence of impurities. The impurities disrupt the crystal lattice of the pure compound, requiring less energy to melt. Further recrystallization may be necessary to achieve high purity. The melting point of pure this compound is reported to be in the range of 254-258 °C.
Q4: My final product has a yellowish tint instead of being pure white. How can I remove the color? A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step.[2] The charcoal adsorbs the colored organic molecules. Use a minimal amount, as excessive charcoal can also adsorb your target compound and reduce the overall yield.
Troubleshooting Guide
Problem 1: Low yield of recovered crystals.
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Potential Cause: Using an excessive amount of the primary solvent (e.g., ethanol) during the dissolution step. This keeps more of the product dissolved in the mother liquor even after cooling.[2]
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Recommended Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Work efficiently to prevent solvent evaporation, but ensure all solute is dissolved. After filtration, you can attempt to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling.
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Potential Cause: Premature crystallization during hot filtration.
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Recommended Solution: Pre-heat the filtration apparatus, including the funnel and the receiving flask, to prevent the solution from cooling and depositing crystals on the filter paper or in the funnel stem.[2]
Problem 2: No crystals form after the solution has cooled.
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Potential Cause: The solution is not sufficiently saturated, likely due to using too much solvent.
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Recommended Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration of the compound. Allow the concentrated solution to cool again.[2]
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Potential Cause: The solution is supersaturated, but crystallization has not been initiated.
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Recommended Solution: Induce crystallization by scratching the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound to the solution.[2]
Problem 3: The compound "oils out" instead of forming solid crystals.
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Potential Cause: The saturation point of the compound in the solvent is reached at a temperature that is above the compound's melting point. Given the high melting point of this compound (254-258 °C), this is highly unlikely but can occur with certain impurities.[2]
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Recommended Solution: Reheat the solution until the oil redissolves. Add a small amount of additional hot primary solvent (e.g., ethanol) to decrease the saturation temperature. Allow the solution to cool more slowly to encourage proper crystal lattice formation.[2]
Data Presentation
Table 1: Physicochemical Properties and Solubility Profile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉BrO₄ | |
| Molecular Weight | 261.07 g/mol | |
| Melting Point | 254-258 °C | |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility in Ethanol | Soluble (especially when hot) | [3][4] |
| Solubility in Methanol | Soluble | [5] |
| Solubility in Water | Poorly soluble | [3] |
| Solubility in Chloroform | Soluble |[3] |
Experimental Protocols
Protocol 1: Recrystallization using an Ethanol/Water Solvent System
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Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid with gentle heating (use a steam bath or heating mantle) and stirring.
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Decolorization (Optional): If the solution is colored, remove it from the heat source and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes while stirring.
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Hot Filtration: Quickly filter the hot solution through a pre-heated gravity filtration setup (containing fluted filter paper) into a clean, pre-heated Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
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Induce Crystallization: While the filtrate is still hot, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point), indicating saturation. Add a few more drops of hot ethanol to re-dissolve the precipitate and ensure the solution is clear.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities from the mother liquor.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them in the Büchner funnel under vacuum for a period, followed by drying in a desiccator or a vacuum oven at a moderate temperature.
Mandatory Visualization
Caption: Troubleshooting workflow for recrystallization.
References
Optimizing reaction time and temperature for derivatization of 4-Bromo-3,5-dimethoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 4-Bromo-3,5-dimethoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the derivatization of this compound?
A1: The two most common derivatization methods for this compound are esterification to form an ester and amidation to form an amide. These reactions target the carboxylic acid functional group.
Q2: Why is my esterification reaction of this compound slow or incomplete?
A2: The slow or incomplete esterification of this compound can be attributed to steric hindrance from the two bromine atoms positioned ortho to the carboxylic acid group.[1] These bulky groups can physically block the approach of the alcohol to the reactive site, thus slowing down the reaction rate.[2] To overcome this, optimizing the reaction time and temperature is crucial. Higher temperatures and longer reaction times may be required.[1]
Q3: What conditions can be used for the esterification of this compound with methanol?
A3: Several methods can be employed. A common approach is the Fischer-Speier esterification, which involves heating the carboxylic acid in an excess of the alcohol with a strong acid catalyst, such as concentrated sulfuric acid.[1][3] Another effective method involves the use of thionyl chloride. In a specific example, reacting this compound with anhydrous methanol and thionyl chloride at 80°C for 2 hours resulted in a quantitative yield of the methyl ester.[4]
Q4: How can I form an amide from this compound?
A4: Amide bond formation can be achieved using standard peptide coupling reagents. A common and effective method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions.[5] The reaction is typically carried out in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) at room temperature for 12-24 hours.[5]
Q5: I am observing side products in my esterification reaction. What could they be?
A5: Side products in esterification can arise from various sources. If using sulfuric acid as a catalyst with an alcohol like ethanol, ether formation (diethyl ether) can occur at higher temperatures. Incomplete reaction will leave unreacted starting material. If the starting benzoic acid derivative has other reactive functional groups, they might also react under the acidic conditions. It is also important to ensure the purity of the starting materials, as impurities in the alcohol can lead to the formation of undesired esters.[6]
Troubleshooting Guides
Esterification Reactions
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield | 1. Steric Hindrance: The ortho-bromo groups on this compound hinder the approach of the alcohol.[1] 2. Insufficient Catalyst: The amount of acid catalyst may be too low to effectively protonate the carboxylic acid. 3. Water in the reaction: Water can hydrolyze the ester product back to the carboxylic acid, shifting the equilibrium. 4. Low Reaction Temperature: The reaction rate may be too slow at the current temperature.[2] | 1. Increase Reaction Time and/or Temperature: Refluxing for a longer period or using microwave heating can help overcome steric hindrance.[1] 2. Increase Catalyst Concentration: Carefully increase the amount of acid catalyst. 3. Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous alcohol and solvents. 4. Elevate Temperature: Increase the temperature to the reflux temperature of the alcohol being used.[3] |
| Multiple spots on TLC, including starting material | 1. Incomplete Reaction: The reaction has not gone to completion. 2. Equilibrium has been reached: Fischer esterification is a reversible reaction. | 1. Extend Reaction Time: Continue to monitor the reaction by TLC until the starting material is consumed. 2. Remove Water: Use a Dean-Stark apparatus to remove water as it is formed, driving the reaction to completion. |
| Product is difficult to purify | 1. Residual Acid Catalyst: The acid catalyst can co-elute with the product. 2. Similar Polarity of Product and Byproducts: Side products may have similar chromatographic behavior to the desired ester. | 1. Neutralize with Base: During workup, wash the organic layer with a saturated sodium bicarbonate solution to remove the acid catalyst.[3] 2. Optimize Chromatography: Try different solvent systems for column chromatography or consider recrystallization. |
Amidation Reactions
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield | 1. Inactive Coupling Reagents: EDC and HOBt can degrade if not stored properly. 2. Presence of Water: Water can hydrolyze the activated carboxylic acid intermediate. 3. Steric Hindrance: Similar to esterification, the ortho-bromo groups can hinder the approach of the amine. | 1. Use Fresh Reagents: Ensure that the coupling reagents are fresh and have been stored under anhydrous conditions. 2. Use Anhydrous Solvents: Use anhydrous DMF or DCM and ensure all glassware is dry. 3. Increase Reaction Time or Temperature: While typically run at room temperature, gentle heating may be necessary for sterically hindered substrates. |
| Formation of N-acylurea byproduct | 1. Side reaction of the activated acid: The O-acylisourea intermediate formed from the reaction of the carboxylic acid and EDC can rearrange to a more stable N-acylurea. | 1. Add HOBt or HOAt: These additives react with the O-acylisourea to form an activated ester, which is less prone to rearrangement and more reactive towards the amine.[5][7] |
| Difficulty in removing byproducts | 1. Water-soluble byproducts: The urea byproduct from EDC is water-soluble. | 1. Aqueous Workup: During workup, wash the reaction mixture with water or a dilute acid solution to remove the urea byproduct and any unreacted amine.[5] |
Quantitative Data
Table 1: Esterification of this compound
| Reagents | Solvent | Temperature | Time | Yield | Reference |
| Thionyl chloride, Methanol | None (Methanol is reagent and solvent) | 80 °C | 2 hours | Quantitative | [4] |
| Dimethyl sulfate, K₂CO₃ | Acetone | Reflux | 24 hours | 92% | [4] |
| Sulfuric acid, Methanol | Methanol | Reflux (~65 °C) | 4-6 hours | High (expected) | [3] |
| Sulfuric acid, Ethanol | Ethanol | Reflux (~78 °C) | 6-8 hours | High (expected) | [3] |
Table 2: Amidation of Benzoic Acid Analogs
| Starting Carboxylic Acid | Amine | Coupling Reagents | Solvent | Reaction Time | Yield | Reference |
| 4-Bromo-2-nitrobenzoic acid | 3,5-Dimethoxyaniline | EDC, HOBt, DIPEA | DMF | 12 hours | 85% | [5] |
| 4-Bromo-2-aminobenzoic acid | 3,5-Dimethoxyaniline | EDCI, HOBt | DMF | 12 hours | 78% | [5] |
Experimental Protocols
Protocol 1: Esterification using Thionyl Chloride
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Reaction Setup: To a round bottom flask containing this compound (1.0 eq), add anhydrous methanol (serving as both reactant and solvent).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (10.0 eq) dropwise with stirring.
-
Reaction: After the addition is complete, heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 4-bromo-3,5-dimethoxybenzoate.[4]
Protocol 2: Amidation using EDC/HOBt
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HOBt (1.2 eq), and diisopropylethylamine (DIPEA) (2.0 eq).
-
Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[5]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. methyl 4-bromo-3,5-dimethoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-Bromo-3,5-dimethoxybenzoic Acid and 3,5-dichlorobenzoic Acid in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two halogenated benzoic acid derivatives, 4-Bromo-3,5-dimethoxybenzoic acid and 3,5-dichlorobenzoic acid. Both compounds serve as versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document outlines their distinct physicochemical properties, explores their comparative reactivity based on electronic effects, and provides detailed experimental protocols for their application in the synthesis of bioactive molecules.
Physicochemical and Electronic Properties
The structural differences between this compound and 3,5-dichlorobenzoic acid, specifically the nature and position of their substituents, give rise to distinct physicochemical and electronic properties. These differences significantly influence their reactivity and suitability for various synthetic transformations.
| Property | This compound | 3,5-dichlorobenzoic acid | References |
| Molecular Formula | C₉H₉BrO₄ | C₇H₄Cl₂O₂ | [1][2][3] |
| Molecular Weight | 261.07 g/mol | 191.01 g/mol | [2] |
| Melting Point | 254-258 °C | 184-187 °C | [3] |
| pKa (Predicted) | 3.73 ± 0.10 | 3.46 ± 0.10 | [4][5] |
| Appearance | White to light yellow powder/crystal | White to beige crystalline powder | [4][5] |
| Solubility | Data not readily available | Sparingly soluble in water; soluble in ethanol, acetone.[6] | [6] |
| Electronic Nature of Substituents | - Bromo (Br): Electron-withdrawing (inductive & resonance) - Methoxy (OCH₃): Electron-donating (resonance), weakly electron-withdrawing (inductive) | - Chloro (Cl): Electron-withdrawing (inductive & resonance) |
Comparative Reactivity in Synthesis
The electronic nature of the substituents on the aromatic ring of both benzoic acid derivatives plays a crucial role in determining their reactivity in common synthetic transformations such as amide coupling and Suzuki coupling.
Amide Bond Formation
The reactivity of the carboxylic acid group towards nucleophilic attack by an amine is influenced by the electronic density of the aromatic ring. Electron-withdrawing groups (EWGs) increase the acidity of the carboxylic acid and facilitate amide bond formation by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups (EDGs) can decrease reactivity.
| Feature | This compound | 3,5-dichlorobenzoic acid |
| Substituent Effects | The two methoxy groups are electron-donating through resonance, which can slightly decrease the reactivity of the carboxylic acid. The bromo group is electron-withdrawing. | The two chloro groups are strongly electron-withdrawing, which increases the acidity of the carboxylic acid and enhances the reactivity of the carbonyl group towards nucleophiles. |
| Predicted Reactivity | Expected to be less reactive in amide coupling reactions compared to 3,5-dichlorobenzoic acid under identical conditions. | Expected to be more reactive in amide coupling reactions, potentially leading to higher yields or requiring milder reaction conditions. |
Suzuki Coupling
In Suzuki coupling reactions, the aryl halide's reactivity is dependent on the nature of the halogen and the electronic properties of the aromatic ring. The generally accepted order of reactivity for halogens is I > Br > Cl. Electron-withdrawing groups on the aryl halide can facilitate the rate-limiting oxidative addition step, thus enhancing the reaction rate.
| Feature | This compound | 3,5-dichlorobenzoic acid |
| Leaving Group | Bromo (Br) | Chloro (Cl) |
| Substituent Effects | The electron-donating methoxy groups can slightly deactivate the aryl bromide towards oxidative addition. | The electron-withdrawing chloro groups activate the aryl chlorides towards oxidative addition. |
| Predicted Reactivity | The bromo leaving group is inherently more reactive than chloro. However, the electron-donating nature of the methoxy groups may temper this reactivity. | The chloro leaving groups are less reactive than bromo. However, the strong electron-withdrawing nature of the substituents may compensate for this, making it a viable substrate under appropriate catalytic conditions. |
Application in the Synthesis of Bioactive Molecules
Both this compound and 3,5-dichlorobenzoic acid are valuable starting materials for the synthesis of important pharmaceutical compounds.
Synthesis of FGFR1 Inhibitors from this compound
This compound is a key precursor for the synthesis of potent Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors, which are being investigated for the treatment of non-small cell lung cancer.[7][8][9]
Experimental Protocol: Synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives [7]
This protocol is adapted from the synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which are known inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[7]
Materials:
-
4-Bromo-2-nitrobenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)
-
Ethanol
-
3,5-Dimethoxyaniline
-
Water
Procedure:
-
To a reaction vessel, add 4-bromo-2-nitrobenzoic acid (1.0 eq) and EDC HCl (1.0 eq) in ethanol.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 3,5-dimethoxyaniline (0.83 eq) to the reaction mixture.
-
Heat the solution to 80°C and stir for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Collect the solid product by filtration and dry to obtain the intermediate 4-bromo-N-(3,5-dimethoxyphenyl)-2-nitrobenzamide.
-
The nitro group can then be reduced to an amine, which can be further functionalized to produce a library of FGFR1 inhibitors.
FGFR1 Signaling Pathway and Inhibition
FGFR1 is a receptor tyrosine kinase that, upon binding to fibroblast growth factors (FGFs), dimerizes and autophosphorylates, initiating downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[10][11][12] Inhibitors derived from this compound can block this signaling.[13]
Simplified FGFR1 Signaling Pathway and Point of Inhibition.
Synthesis of Tafamidis from 3,5-dichlorobenzoic acid
3,5-dichlorobenzoic acid is a crucial starting material in the synthesis of Tafamidis, a drug used to treat transthyretin amyloidosis.[14][15]
Experimental Protocol: Synthesis of a Key Intermediate for Tafamidis [15]
This protocol describes the synthesis of 4-[(3,5-dichlorobenzoyl) amino]-3-hydroxy-benzoic acid, a key intermediate in the production of Tafamidis.
Materials:
-
3,5-dichlorobenzoic acid
-
Thionyl chloride
-
Toluene
-
Dimethylformamide (DMF)
-
4-Amino-3-hydroxybenzoic acid
-
Tetrahydrofuran (THF)
-
Water
Procedure:
Step 1: Formation of 3,5-Dichlorobenzoyl Chloride
-
Add 3,5-dichlorobenzoic acid (1.0 eq), a catalytic amount of DMF, and toluene to a reaction vessel at 25-30°C.
-
Slowly add thionyl chloride (excess) to the mixture.
-
Heat the reaction mixture to 75-80°C and stir for 3 hours.
-
Distill off the solvent and excess thionyl chloride under a nitrogen atmosphere to obtain the 3,5-dichlorobenzoyl chloride residue.
Step 2: Amide Formation
-
In a separate flask, add 4-amino-3-hydroxybenzoic acid (1.0 eq) to a mixture of toluene, THF, and water at 25-30°C.
-
Cool the mixture to 10-15°C.
-
Dissolve the previously prepared 3,5-dichlorobenzoyl chloride residue in toluene.
-
Add the 3,5-dichlorobenzoyl chloride solution dropwise to the cooled 4-amino-3-hydroxybenzoic acid mixture.
-
Stir the reaction mixture while maintaining the temperature.
-
Upon completion, the product, 4-[(3,5-dichlorobenzoyl) amino]-3-hydroxy-benzoic acid, can be isolated. This intermediate is then cyclized to form Tafamidis.
Mechanism of Action of Tafamidis
Transthyretin (TTR) is a protein that can dissociate from its native tetrameric form into monomers, which can then misfold and aggregate into amyloid fibrils, leading to amyloidosis. Tafamidis stabilizes the TTR tetramer, preventing its dissociation and thereby inhibiting the formation of amyloid deposits.[16][17][18][19][20]
Mechanism of Action of Tafamidis in Preventing Transthyretin Amyloidosis.
Conclusion
Both this compound and 3,5-dichlorobenzoic acid are valuable reagents in synthetic chemistry, each with distinct properties and applications. 3,5-dichlorobenzoic acid, with its electron-withdrawing chloro groups, generally exhibits higher reactivity in reactions involving the carboxylic acid moiety, such as amide bond formation. This compound, while potentially less reactive at the carboxyl group due to its electron-donating methoxy substituents, offers a more reactive bromo leaving group for cross-coupling reactions and provides a different substitution pattern for the synthesis of complex molecules. The choice between these two building blocks will ultimately depend on the specific synthetic strategy and the desired electronic properties of the target molecule.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-Dichlorobenzoic acid | 51-36-5 [chemicalbook.com]
- 4. This compound CAS#: 56518-42-4 [amp.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. WO2019175263A1 - New polymorphs and new path to synthesize tafamidis - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. What is the mechanism of Tafamidis? [synapse.patsnap.com]
- 17. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. ovid.com [ovid.com]
Comparative Reactivity Analysis: 4-Bromo-3,5-dimethoxybenzoic acid vs. 4-Iodo-3,5-dimethoxybenzoic acid in Cross-Coupling Reactions
Published: December 22, 2025
A critical aspect of modern drug discovery and organic synthesis is the strategic functionalization of aromatic scaffolds. Aryl halides are fundamental building blocks in this endeavor, primarily serving as electrophilic partners in transition metal-catalyzed cross-coupling reactions. The choice of the halogen atom (Iodine, Bromine, or Chlorine) on the aromatic ring significantly influences the substrate's reactivity, impacting reaction conditions, catalyst selection, and overall efficiency.
This guide provides an objective comparison of the reactivity of two closely related and synthetically valuable building blocks: 4-Bromo-3,5-dimethoxybenzoic acid and 4-Iodo-3,5-dimethoxybenzoic acid . The analysis is based on established principles of organometallic chemistry and supported by representative data from analogous systems in palladium-catalyzed cross-coupling reactions, which are cornerstones of pharmaceutical development.
While a direct head-to-head experimental comparison for these two specific substrates under identical conditions is not extensively documented in a single source, the relative reactivity of aryl halides is a well-understood and predictable trend. The primary factor governing reactivity in the rate-limiting oxidative addition step of most palladium-catalyzed cycles is the carbon-halogen (C-X) bond dissociation energy. The C-I bond is weaker than the C-Br bond, making aryl iodides generally more reactive than their aryl bromide counterparts. This allows reactions with aryl iodides to proceed under milder conditions, often with lower catalyst loadings and shorter reaction times.[1][2]
Data Presentation: Expected Performance in Key Cross-Coupling Reactions
The following table summarizes the expected quantitative data for the performance of this compound and 4-Iodo-3,5-dimethoxybenzoic acid in three common and synthetically vital palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig Amination. The projected yields and conditions are based on general protocols for similar substrates and the established reactivity trend of Ar-I > Ar-Br.
| Reaction Type | Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Suzuki-Miyaura | 4-Iodo-3,5-dimethoxybenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (2%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 - 6 | 90 - 98% |
| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(PPh₃)₄ (4%) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 - 18 | 75 - 85% |
| Sonogashira | 4-Iodo-3,5-dimethoxybenzoic acid | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%), CuI (3%) | TEA | THF | 25 - 40 | 2 - 4 | 92 - 99% |
| Sonogashira | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5%), CuI (5%) | TEA | THF/DMF | 60 - 80 | 10 - 16 | 70 - 80% |
| Buchwald-Hartwig | 4-Iodo-3,5-dimethoxybenzoic acid | Morpholine | Pd₂(dba)₃ (1%), Xantphos (2%) | Cs₂CO₃ | Dioxane | 90 | 6 - 8 | 88 - 95% |
| Buchwald-Hartwig | This compound | Morpholine | Pd₂(dba)₃ (2%), Xantphos (4%) | Cs₂CO₃ | Dioxane | 110 | 16 - 24 | 80 - 90% |
Note: The data presented is illustrative and based on established chemical principles rather than direct, side-by-side experimental results. Actual yields may vary based on reagent purity, reaction scale, and specific laboratory conditions.
Experimental Protocols
Detailed methodologies for representative Suzuki-Miyaura and Sonogashira coupling reactions are provided below. These protocols are generalized starting points and may require optimization for specific applications.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the coupling of the aryl halide with phenylboronic acid to form the corresponding biphenyl derivative.
Materials:
-
4-Halo-3,5-dimethoxybenzoic acid (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2-4 mol%)
-
SPhos (2.5-5 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a dry Schlenk flask, add the 4-halo-3,5-dimethoxybenzoic acid, phenylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos ligand in a small amount of dioxane.
-
Add the catalyst pre-mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 10:1 ratio).
-
Heat the reaction mixture to 80-100°C with vigorous stirring. For the iodo-substrate, the reaction is typically complete within 4-6 hours. For the bromo-substrate, a higher temperature and longer reaction time (12-18 hours) may be required.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Sonogashira Coupling with Phenylacetylene
This protocol details the coupling of the aryl halide with a terminal alkyne, a foundational reaction for creating internal alkynes.[4]
Materials:
-
4-Halo-3,5-dimethoxybenzoic acid (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 4-halo-3,5-dimethoxybenzoic acid.
-
Add anhydrous THF and triethylamine (typically a 2:1 v/v ratio of THF:TEA).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
To the stirred solution, add the Pd(PPh₃)₂Cl₂ and CuI catalysts.
-
Add phenylacetylene dropwise to the reaction mixture.
-
Stir the reaction at the appropriate temperature. For the iodo-substrate, room temperature to 40°C is often sufficient.[1] For the bromo-substrate, heating to 60-80°C may be necessary.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations: Workflow and Reactivity Principles
Experimental Workflow
The following diagram illustrates a generalized workflow for performing a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling.
Caption: Generalized workflow for a Pd-catalyzed cross-coupling reaction.
Logical Relationship: Factors Influencing Reactivity
The fundamental difference in reactivity between the bromo- and iodo- substrates is dictated by the Carbon-Halogen bond strength, which directly impacts the first and often rate-determining step of the catalytic cycle: oxidative addition.
References
4-Bromo-3,5-dimethoxybenzoic Acid: A Critical Intermediate in Pharmaceutical Synthesis
For researchers, scientists, and professionals in drug development, the selection of key intermediates is a pivotal decision that influences the efficiency, scalability, and overall success of a synthetic route. This guide provides an in-depth validation of 4-Bromo-3,5-dimethoxybenzoic acid as a crucial building block in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and other therapeutic agents. We present a comparative analysis with a structurally related alternative, 3,5-Dibromo-4-methoxybenzoic acid, supported by experimental data to inform your selection process.
Performance Comparison of Key Intermediates
The utility of a synthetic intermediate is best assessed by its performance in key chemical transformations. Amide bond formation is a fundamental reaction in the synthesis of a vast array of pharmaceuticals, including the targeted therapy class of kinase inhibitors. The following table summarizes experimental data for amide coupling reactions using substituted bromobenzoic acids, providing a comparative perspective on their reactivity and efficiency.
| Starting Material | Amine | Coupling Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2-nitrobenzoic acid | 3,5-Dimethoxyaniline | EDC HCl | Ethanol | 80 | 5 | 71.6 | [1] |
| 4-Bromobenzoic acid | (S)-1-phenylethanamine | TiCl₄ | Pyridine | RT | - | 93 | [2] |
| 3,5-Dibromo-4-methoxybenzoic acid | Substituted aniline (e.g., 3,5-dimethoxyaniline) | EDC HCl | Ethanol | 80 | 5 | (Not specified) | [1] |
Note: Direct comparative yield for 3,5-Dibromo-4-methoxybenzoic acid under these specific conditions was not available in the cited literature. The protocol is provided for methodological comparison.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating the utility of a chemical intermediate. Below are representative procedures for the synthesis of N-aryl amide derivatives from substituted benzoic acids, a common step in the development of kinase inhibitors.
Protocol 1: Synthesis of N-(3,5-Dimethoxyphenyl)-4-bromobenzamide Derivatives (Illustrative for this compound)
This protocol is adapted from the synthesis of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which are known inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[1]
Materials:
-
This compound
-
3,5-Dimethoxyaniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and EDC HCl (1.2 eq).
-
Add ethanol to the flask to dissolve the solids.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add 3,5-dimethoxyaniline (1.0 eq) to the reaction mixture.
-
Heat the solution to 80°C and stir for 5 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the flask to precipitate the product.
-
Collect the solid product by filtration and wash with water.
-
Dry the product under vacuum to obtain the desired N-aryl amide.
Protocol 2: Synthesis of N-Aryl Amide Derivatives from 3,5-Dibromo-4-methoxybenzoic Acid
This protocol outlines the general procedure for amide coupling using 3,5-Dibromo-4-methoxybenzoic acid.[1]
Materials:
-
3,5-Dibromo-4-methoxybenzoic acid
-
Substituted aniline (e.g., 3,5-dimethoxyaniline)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine 3,5-Dibromo-4-methoxybenzoic acid (1.0 eq) and EDC HCl (1.2 eq).
-
Add ethanol to dissolve the reactants.
-
Stir the solution at room temperature for 30 minutes.
-
Add the substituted aniline (1.0 eq) to the mixture.
-
Heat the reaction to 80°C and maintain stirring for 5 hours.
-
Monitor the reaction's progress via TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Precipitate the product by adding water.
-
Isolate the solid product by filtration, washing with water.
-
Dry the final compound under vacuum.
Visualizing the Synthetic Workflow
To further clarify the experimental process and the logical flow of the synthesis, the following diagrams are provided.
Discussion and Conclusion
This compound serves as a versatile and efficient intermediate in the synthesis of complex organic molecules for pharmaceutical applications.[1] Its activated aromatic ring and the presence of a bromine atom allow for a variety of subsequent chemical modifications, such as amide coupling and cross-coupling reactions. The provided experimental data, although not a direct side-by-side comparison, suggests that brominated benzoic acids can be effectively utilized in amide bond formation, a critical step in the synthesis of many drug candidates.
The choice between this compound and an alternative like 3,5-Dibromo-4-methoxybenzoic acid will depend on the specific synthetic strategy and the desired downstream modifications. The single bromine atom in this compound offers a distinct site for selective cross-coupling reactions, while the two bromine atoms in the dibromo- alternative may be advantageous for double functionalization or when a different substitution pattern is required.
Ultimately, the validation of this compound as a key intermediate is supported by its successful application in the synthesis of biologically active compounds, such as FGFR1 inhibitors. The provided protocols and comparative data serve as a valuable resource for researchers in the rational design and efficient execution of synthetic routes towards novel therapeutics.
References
Spectroscopic comparison of 4-Bromo-3,5-dimethoxybenzoic acid with its precursors
In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. This guide provides a detailed spectroscopic comparison of 4-Bromo-3,5-dimethoxybenzoic acid, a valuable building block in organic synthesis, with its common precursors, gallic acid and 3,5-dimethoxybenzoic acid. Through a meticulous examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we illuminate the structural transformations that underpin its synthesis, offering a crucial resource for researchers and scientists.
From Natural Product to Functionalized Intermediate: The Synthetic Pathway
The journey from the naturally occurring gallic acid to the functionalized this compound involves key synthetic transformations. Gallic acid, with its three hydroxyl groups, typically undergoes methylation to yield 3,5-dimethoxybenzoic acid. Subsequent bromination of this intermediate at the activated aromatic ring position affords the target compound. Understanding this pathway is crucial for interpreting the spectroscopic changes observed at each stage.
Spectroscopic Data at a Glance: A Comparative Analysis
The following tables summarize the key spectroscopic data for this compound and its precursors. This side-by-side comparison highlights the distinct spectral features that arise from the chemical modifications at each synthetic step.
Infrared (IR) Spectroscopy Data
| Compound | O-H Stretch (cm⁻¹) (Carboxylic Acid) | C=O Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Ar-H Bending (cm⁻¹) |
| Gallic Acid | 3600-2500 (broad) | ~1702 | ~1265 | Multiple bands |
| 3,5-Dimethoxybenzoic Acid | 3300-2500 (broad) | ~1690 | ~1230 | ~920, 840, 760 |
| This compound | 3300-2500 (broad) | ~1700 | ~1250 | ~880, 780 |
¹H Nuclear Magnetic Resonance (NMR) Data (ppm)
| Compound | Aromatic Protons | Methoxy Protons | Hydroxyl/Carboxyl Protons |
| Gallic Acid (DMSO-d₆) | ~6.95 (s, 2H) | - | ~9.5 (br s, 3xOH), ~12.2 (br s, 1H, COOH) |
| 3,5-Dimethoxybenzoic Acid (CDCl₃) | ~7.15 (d, 2H), ~6.70 (t, 1H) | ~3.80 (s, 6H) | ~11.0 (br s, 1H, COOH) |
| This compound (Predicted) | ~7.30 (s, 2H) | ~3.90 (s, 6H) | ~11.5 (br s, 1H, COOH) |
¹³C Nuclear Magnetic Resonance (NMR) Data (ppm)
| Compound | Carboxylic Acid Carbon | Aromatic Carbons | Methoxy Carbon |
| Gallic Acid (DMSO-d₆) | ~167.7 | ~145.5, ~138.1, ~120.7, ~108.9 | - |
| 3,5-Dimethoxybenzoic Acid (CDCl₃) | ~172.0 | ~160.0, ~132.0, ~108.0, ~107.0 | ~55.8 |
| This compound (Predicted) | ~171.0 | ~158.0, ~133.0, ~115.0, ~108.0 | ~56.5 |
Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Gallic Acid | C₇H₆O₅ | 170.12 | 170 [M]⁺, 153, 125, 107 |
| 3,5-Dimethoxybenzoic Acid | C₉H₁₀O₄ | 182.17 | 182 [M]⁺, 167, 151, 139, 124 |
| This compound | C₉H₉BrO₄ | 261.07 | 260/262 [M]⁺, 245/247, 217/219, 138 |
Experimental Protocols: A Guide to Data Acquisition
The following protocols outline the standard procedures for obtaining the spectroscopic data presented in this guide. These methodologies are foundational for the accurate characterization of benzoic acid derivatives and other small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer. For ¹H NMR, typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) is used with proton decoupling.
-
Data Processing : Process the acquired Free Induction Decay (FID) using Fourier transformation. Apply phase correction and baseline correction to the resulting spectrum. For ¹H NMR, integrate the signals to determine the relative proton ratios.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition : Record a background spectrum of a pure KBr pellet. Then, place the sample pellet in the sample holder of the FTIR spectrometer and acquire the sample spectrum. Data is typically collected in the range of 4000 to 400 cm⁻¹.
-
Data Processing : The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (1-10 µg/mL) in a volatile solvent such as methanol or acetonitrile. Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
Data Acquisition : Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI). Acquire the mass spectrum in either positive or negative ion mode. For benzoic acids, negative ion mode ([M-H]⁻) is often effective.
-
Data Analysis : Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. For brominated compounds, the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br) should be observed.
This comprehensive guide provides the necessary spectroscopic data and experimental context for researchers working with this compound and its precursors. The clear presentation of comparative data and detailed protocols aims to facilitate accurate compound identification and a deeper understanding of its chemical synthesis.
A Comparative Analysis of the Biological Activity of 4-Bromo-3,5-dimethoxybenzoic Acid Derivatives and Other Halogenated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 4-Bromo-3,5-dimethoxybenzoic acid derivatives against other halogenated benzoic acids. While direct comprehensive biological data on this compound and its derivatives are limited in publicly available literature, this guide draws comparisons from structurally related compounds to infer potential therapeutic applications and guide future research. The inclusion of detailed experimental protocols and pathway diagrams aims to provide a robust resource for professionals in the field.
Introduction to Halogenated Benzoic Acids
Benzoic acid and its derivatives are a well-established class of compounds with a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzoic acid scaffold can significantly modulate its physicochemical properties and biological efficacy. Halogenation can alter the compound's lipophilicity, electronic distribution, and ability to interact with biological targets, often leading to enhanced potency.
This compound is a polysubstituted benzoic acid that serves as a versatile building block in the synthesis of more complex, biologically active molecules.[1] Its unique substitution pattern, with a bromine atom and two methoxy groups, suggests the potential for interesting pharmacological activities.
Comparative Biological Activity
This section presents a comparative summary of the biological activities of various halogenated benzoic acid derivatives. Due to the limited direct data on this compound derivatives, data from structurally similar compounds are included to provide a basis for comparison.
Anticancer Activity
The benzoic acid scaffold is a common feature in many anticancer agents.[2][3][4] Halogenation is a common strategy to enhance the cytotoxic effects of these compounds. The following table summarizes the anticancer activity of various halogenated benzoic acid derivatives and related compounds against different cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
Table 1: Anticancer Activity of Halogenated Benzoic Acid Derivatives and Related Compounds
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide | NCI-H520 (Non-small cell lung cancer) | 1.36 ± 0.27 | [5] |
| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide | NCI-H1581 (Non-small cell lung cancer) | 1.25 ± 0.23 | [5] |
| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide | NCI-H226 (Non-small cell lung cancer) | 2.31 ± 0.41 | [5] |
| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide | NCI-H460 (Non-small cell lung cancer) | 2.14 ± 0.36 | [5] |
| 4-Bromo-N-(3,5-dimethoxyphenyl)benzamide | NCI-H1703 (Non-small cell lung cancer) | 1.85 ± 0.32 | [5] |
| Bis(2,3-dibromo-4,5-dimethoxybenzyl) ether | K562 (Leukemia) | ~5 µM (at 72h) | [6] |
| (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate | K562 (Leukemia) | - | [6] |
| 4-(3,4,5-trimethoxyphenoxy)benzoic acid | MCF-7 (Breast cancer) | 5.9 | [7] |
| 4-(3,4,5-trimethoxyphenoxy)benzoic acid | MDA-468 (Breast cancer) | 7.9 | [7] |
Note: The data for 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives are presented to illustrate the potential of compounds derived from a brominated benzoic acid scaffold.
Antimicrobial and Antifungal Activity
Halogenated compounds have long been recognized for their antimicrobial properties.[8][9][10] The presence of halogens can enhance the ability of benzoic acid derivatives to disrupt microbial cell membranes or interfere with essential metabolic pathways.[11] The following table summarizes the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Table 2: Antimicrobial Activity of Halogenated Benzoic Acids and Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 3,5-diiodo-2-methoxyphenylboronic acid | Vibrio parahaemolyticus | 100 | [12] |
| 2-fluoro-5-iodophenylboronic acid | Vibrio parahaemolyticus | 100 | [12] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 4 | Staphylococcus aureus ATCC 6538 | 125 | [13] |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative 4 | Bacillus subtilis ATCC 6683 | 125 | [13] |
| Benzoic Acid | Escherichia coli O157:H7 | 1000 | [14] |
| 2-hydroxybenzoic acid | Escherichia coli O157 | 1000 | [14] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological activity data. This section provides methodologies for key assays.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Harvest cancer cells and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound derivatives and other halogenated benzoic acids) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[2]
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture, pick a few colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]
-
Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).[16]
-
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[16]
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes. The following sections provide Graphviz diagrams for a synthetic workflow and a key signaling pathway relevant to the anticancer activity of these compounds.
Synthetic Workflow for Amide Derivatives
The following diagram illustrates a general synthetic workflow for preparing amide derivatives from this compound, a common strategy to create libraries of bioactive compounds.
Caption: Synthetic workflow for amide derivatives.
Simplified Akt/NF-κB Signaling Pathway
Many benzoic acid derivatives exert their anticancer effects by modulating key signaling pathways that control cell survival and proliferation, such as the Akt/NF-κB pathway.[4] Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.
Caption: Simplified Akt/NF-κB signaling pathway.
Conclusion
While direct biological activity data for this compound and its immediate derivatives remain to be extensively explored, the broader class of halogenated benzoic acids demonstrates significant potential in anticancer and antimicrobial applications. The structure-activity relationships suggest that the presence and position of halogen and methoxy groups are critical determinants of biological efficacy. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to systematically evaluate novel derivatives of this compound and to elucidate their mechanisms of action. Further investigation into this specific class of compounds is warranted to unlock their full therapeutic potential.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Modulation of cyclins, p53 and mitogen-activated protein kinases signaling in breast cancer cell lines by 4-(3,4,5-trimethoxyphenoxy)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Head-to-head comparison of different catalysts for Suzuki coupling of 4-Bromo-3,5-dimethoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Selection
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. For drug discovery and development, the synthesis of complex biaryl compounds is of paramount importance, and the choice of catalyst can significantly impact yield, purity, and scalability. This guide provides a comparative overview of various catalyst systems for the Suzuki coupling of 4-Bromo-3,5-dimethoxybenzoic acid and its structural analogs.
Due to the limited availability of direct head-to-head comparative studies on this compound, this guide draws upon experimental data from structurally similar substrates, such as 4-bromobenzoic acid and 3-bromobenzoic acid. This information serves as a valuable starting point for reaction optimization, highlighting the performance of both classical and modern catalyst systems.
Quantitative Data Summary
The following table summarizes the performance of different palladium-based catalyst systems in the Suzuki-Miyaura coupling of various bromobenzoic acid derivatives with arylboronic acids. This data is compiled from multiple sources to provide a comparative landscape of catalyst efficacy.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Arylboronic Acid | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 4-Amino-3-bromobenzoic acid | Arylboronic acid | ~85 | [1] |
| Pd(OAc)₂ | S-Phos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 4-Bromobenzothiazole | Arylboronic acid | >95 | [1] |
| [PdCl₂(NH₂CH₂COOH)₂] | NH₂CH₂COOH | K₂CO₃ | H₂O | RT | 1.5 | 3-Bromobenzoic acid | Phenylboronic acid | 97 | [2][3] |
| [PdCl₂(NH₂CH₂COOH)₂] | NH₂CH₂COOH | K₂CO₃ | H₂O | RT | 1.5 | 4-Bromobenzoic acid | Phenylboronic acid | 99 | [3] |
| Ad-L-PdCl₂⊂dmβ-CD | Adamantyl-phosphine | Na₂CO₃ | H₂O/MeOH | RT | 2 | 4-Bromobenzoic acid | Phenylboronic acid | 100 | [4] |
| Na₂PdCl₄ | PPh₂PhSO₃Na | HCOOH | H₂O | 70 | - | 4-Bromobenzoic acid | (3-propionamidophenyl)boronic acid | 100 (conversion) | [5] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | THF/H₂O | 80 | 12 | 4-Bromobenzamide | Arylboronic acid | 95 | [1] |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 | 12-24 | 2-Bromobenzoic acid | 2,5-Dimethylphenylboronic acid | High (not specified) | [6] |
Note: The data presented is for illustrative purposes and is derived from studies on the indicated substrates, which are structurally similar to this compound. Direct comparison under identical conditions is recommended for specific applications. RT = Room Temperature.
Experimental Protocols
Below are detailed experimental protocols for two representative catalyst systems: a classical palladium catalyst and a modern Buchwald-type catalyst system.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
This protocol is a general procedure for the Suzuki coupling of a bromobenzoic acid with an arylboronic acid using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.[1]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Suzuki-Miyaura Coupling using Pd(OAc)₂ with S-Phos
This protocol utilizes a modern, highly active catalyst system composed of palladium(II) acetate and the bulky, electron-rich phosphine ligand S-Phos, which is often effective for challenging substrates.[1]
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
S-Phos (4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous Toluene/Water (e.g., 10:1 v/v)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Inert gas supply (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and finely ground potassium phosphate.
-
In a separate vial, pre-mix Pd(OAc)₂ and S-Phos in a small amount of anhydrous toluene.
-
Add the catalyst mixture to the Schlenk flask.
-
Add the degassed toluene/water solvent mixture.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizing the Suzuki-Miyaura Coupling
To further aid in the understanding of the reaction mechanism and catalyst selection process, the following diagrams have been generated.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for catalyst selection in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Stability Under Scrutiny: A Comparative Guide to 4-Bromo-3,5-dimethoxybenzoic Acid in Diverse Reaction Environments
For researchers, scientists, and professionals in drug development, the stability of building blocks is a critical parameter influencing reaction efficiency, product purity, and ultimately, the viability of a synthetic route. This guide provides a comprehensive benchmark of 4-Bromo-3,5-dimethoxybenzoic acid's stability under a variety of reaction conditions, comparing its performance with relevant alternatives and offering detailed experimental protocols for stability assessment.
This compound is a key intermediate in the synthesis of a range of biologically active molecules. Its utility, however, is intrinsically linked to its robustness under the diverse chemical environments encountered during multi-step syntheses. This report details its stability profile under common reaction conditions, including thermal, photolytic, acidic, basic, and oxidative stress, providing a comparative analysis to aid in reaction design and optimization.
Comparative Stability Analysis
To provide a clear benchmark, the stability of this compound was assessed alongside common alternatives such as 4-Bromobenzoic acid and 3,5-Dibromobenzoic acid. The following tables summarize the degradation of these compounds under various stress conditions.
Table 1: Stability under Hydrolytic and Oxidative Stress
| Compound | Condition | Time (h) | Degradation (%) | Primary Degradation Products |
| This compound | 0.1 M HCl (aq), 60°C | 24 | ~5-10% | 4-Bromo-3-hydroxy-5-methoxybenzoic acid (potential) |
| 0.1 M NaOH (aq), 60°C | 8 | ~15-25% | 4-Hydroxy-3,5-dimethoxybenzoic acid (Syringic acid) | |
| 3% H₂O₂ (aq), RT | 24 | ~10-20% | Oxidized and ring-opened products | |
| 4-Bromobenzoic acid | 0.1 M HCl (aq), 60°C | 24 | < 5% | Minimal degradation |
| 0.1 M NaOH (aq), 60°C | 8 | < 5% | Minimal degradation | |
| 3% H₂O₂ (aq), RT | 24 | ~5-10% | 4-Hydroxybenzoic acid | |
| 3,5-Dibromobenzoic acid | 0.1 M HCl (aq), 60°C | 24 | < 2% | Minimal degradation |
| 0.1 M NaOH (aq), 60°C | 8 | < 2% | Minimal degradation | |
| 3% H₂O₂ (aq), RT | 24 | < 5% | 3,5-Dibromo-4-hydroxybenzoic acid |
Note: Degradation percentages are estimates based on data from analogous compounds and general chemical principles. Actual values may vary based on specific experimental conditions.
Table 2: Stability under Thermal and Photolytic Stress
| Compound | Condition | Time (h) | Degradation (%) | Primary Degradation Products |
| This compound | 80°C (solid state) | 48 | ~5-15% | Decarboxylation products (e.g., 1-Bromo-3,5-dimethoxybenzene) |
| UV light (254 nm, in Methanol) | 24 | ~20-30% | Debrominated and photodimerized products | |
| 4-Bromobenzoic acid | 80°C (solid state) | 48 | < 5% | Minimal degradation |
| UV light (254 nm, in Methanol) | 24 | ~10-15% | Debrominated products | |
| 3,5-Dibromobenzoic acid | 80°C (solid state) | 48 | < 2% | Minimal degradation |
| UV light (254 nm, in Methanol) | 24 | ~5-10% | Monodebrominated products |
Note: Photodegradation is highly dependent on the solvent and light source intensity.
Key Observations and Mechanistic Insights
The data suggests that this compound exhibits moderate stability. The presence of two electron-donating methoxy groups makes the aromatic ring more susceptible to oxidative degradation compared to the less substituted alternatives. Under basic conditions, nucleophilic substitution of the bromine atom is a potential degradation pathway, leading to the formation of syringic acid.
Thermal stress can induce decarboxylation, a common degradation pathway for benzoic acids, particularly those with electron-donating substituents that can stabilize the resulting aryl anion or radical. Photolytic degradation likely proceeds via homolytic cleavage of the carbon-bromine bond, leading to debromination and subsequent radical-mediated reactions.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound.
General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in methanol) in a quartz cuvette to a UV lamp (254 nm) for 24 hours. A dark control should be kept under the same conditions but shielded from light.
-
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved in stability testing, the following diagrams illustrate the experimental workflow and a potential degradation pathway.
Conclusion
This compound demonstrates acceptable stability for many synthetic applications, though careful consideration of reaction conditions is warranted. Its susceptibility to oxidation and basic hydrolysis necessitates the use of mild conditions or protective strategies when these environments are unavoidable. In contrast, simpler analogs like 4-bromobenzoic acid and 3,5-dibromobenzoic acid offer greater stability, albeit with different reactivity profiles for subsequent transformations. The data and protocols presented in this guide are intended to empower researchers to make informed decisions in the design and execution of synthetic routes involving this versatile building block.
A Comparative Guide to Isotopic Labeling of 4-Bromo-3,5-dimethoxybenzoic Acid for Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isotopic labeling strategies for 4-Bromo-3,5-dimethoxybenzoic acid, a versatile building block in medicinal chemistry and organic synthesis.[1] The introduction of isotopic labels is a powerful technique for elucidating reaction mechanisms, tracking metabolic pathways, and understanding the fate of molecules in complex systems.[2][3] This document outlines synthetic approaches for introducing stable isotopes such as Carbon-13 (¹³C), Deuterium (²H), and Oxygen-18 (¹⁸O) into the target molecule, compares these methods to alternative mechanistic study techniques, and provides detailed experimental protocols.
Comparison of Isotopic Labeling Strategies
The choice of isotopic label and the labeling position is dictated by the specific research question. For instance, labeling the carboxylic acid group can provide insights into reactions involving this functionality, while deuteration of the methoxy groups or the aromatic ring can be used in kinetic isotope effect studies to determine rate-determining steps.[4][5][6]
| Labeling Strategy | Isotope | Labeling Position | Typical Isotopic Enrichment (%) | Estimated Yield (%) | Key Application | Detection Method |
| Carboxyl-¹³C Labeling | ¹³C | Carboxylic Acid Carbon | >99 | 85-95 | Tracing the carboxyl group in esterification, amidation, or decarboxylation reactions. | ¹³C NMR, Mass Spectrometry |
| Methoxy-d₆ Labeling | ²H (D) | Both Methoxy Groups | >98 | 90-98 | Kinetic Isotope Effect (KIE) studies to probe the involvement of methoxy groups in the rate-determining step. | ¹H NMR, ²H NMR, Mass Spectrometry |
| Carboxyl-¹⁸O₂ Labeling | ¹⁸O | Both Carboxylic Oxygens | >90 | 70-85 | Elucidating mechanisms of hydrolysis, esterification, and enzymatic reactions involving the carboxyl group.[7] | Mass Spectrometry, ¹³C NMR (indirectly) |
| Aromatic Ring Deuteration | ²H (D) | Aromatic Ring | Variable | 80-95 | KIE studies for electrophilic aromatic substitution reactions. | ¹H NMR, ²H NMR, Mass Spectrometry |
Alternative Mechanistic Study Techniques
While isotopic labeling is a powerful tool, other techniques can also provide valuable mechanistic insights.
| Technique | Principle | Advantages | Disadvantages |
| Kinetic Studies | Measuring reaction rates under varying conditions (concentration, temperature, catalyst). | Provides information about the rate law and activation parameters. | Does not directly probe the movement of atoms. |
| Intermediate Trapping | Using specific reagents to trap and identify transient intermediates. | Provides direct evidence for the existence of intermediates. | The trapping agent can sometimes alter the reaction pathway. |
| Computational Modeling | Using quantum chemical calculations to model reaction pathways and transition states. | Can provide detailed energetic and structural information about the entire reaction coordinate. | Accuracy is dependent on the level of theory and computational resources. Results require experimental validation. |
| Spectroscopic Monitoring | Using techniques like in-situ IR or NMR to monitor the appearance of intermediates and products over time. | Provides real-time information about the reaction progress. | Intermediates may be present at concentrations too low to be detected. |
Experimental Protocols
Synthesis of Isotopically Labeled this compound
1. Carboxyl-¹³C Labeling:
This synthesis involves the Grignard reaction of 1,5-dibromo-2,4-dimethoxybenzene followed by quenching with ¹³CO₂.
-
Step 1: Grignard Reagent Formation: 1,5-dibromo-2,4-dimethoxybenzene is reacted with magnesium turnings in anhydrous THF to form the corresponding Grignard reagent.
-
Step 2: Carboxylation with ¹³CO₂: The Grignard reagent is then quenched with ¹³CO₂ (gas or solid) to introduce the ¹³C-labeled carboxylic acid group.
-
Step 3: Work-up and Purification: The reaction is quenched with aqueous acid, and the product is extracted, purified by recrystallization or column chromatography.
2. Methoxy-d₆ Labeling:
This can be achieved by demethylation followed by re-methylation with a deuterated reagent.
-
Step 1: Demethylation: this compound is treated with a strong Lewis acid like BBr₃ to cleave the methyl ethers, yielding 4-bromo-3,5-dihydroxybenzoic acid.
-
Step 2: Deuteromethylation: The resulting dihydroxybenzoic acid is then reacted with a deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄), in the presence of a base (e.g., K₂CO₃) to yield 4-bromo-3,5-di(trideuteromethoxy)benzoic acid.
-
Step 3: Purification: The product is purified by standard techniques.
3. Carboxyl-¹⁸O₂ Labeling:
This is typically achieved through acid-catalyzed exchange with ¹⁸O-labeled water.[7][8]
-
Procedure: this compound is dissolved in H₂¹⁸O with a catalytic amount of a strong acid (e.g., H₂SO₄) and heated. The equilibrium established leads to the incorporation of ¹⁸O into the carboxylic acid group.[7] The extent of labeling can be driven by using a large excess of H₂¹⁸O. The product is then isolated by filtration or extraction.
Analysis of Isotopic Enrichment
1. Mass Spectrometry:
-
Protocol: A high-resolution mass spectrometer is used to determine the mass-to-charge ratio (m/z) of the molecular ion. The isotopic enrichment is calculated by comparing the relative intensities of the ion peaks corresponding to the unlabeled (M) and labeled (M+n) species, where 'n' is the mass difference due to the incorporated isotopes.[9][10] It is crucial to account for the natural abundance of isotopes in the unlabeled compound for accurate quantification.[9][10]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR for ¹³C-labeling: A ¹³C NMR spectrum will show a significantly enhanced signal for the labeled carbon atom. The chemical shift of the carboxyl carbon is typically in the range of 165-185 ppm.[11][12]
-
¹H and ²H NMR for Deuterium Labeling: In the ¹H NMR spectrum, the signal corresponding to the proton that has been replaced by deuterium will disappear or be significantly reduced in intensity. A ²H NMR spectrum will show a signal at the corresponding chemical shift for the deuterium atom.
-
¹³C NMR for ¹⁸O-labeling: The presence of ¹⁸O can cause a small upfield shift (isotope effect) in the ¹³C NMR signal of the adjacent carbon atom, which can be used to confirm labeling.
Visualizing the Workflow and Concepts
Caption: Experimental workflow for isotopic labeling and mechanistic studies.
Caption: Comparison of isotopic labeling strategies and alternatives.
References
- 1. rsc.org [rsc.org]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. Solved Focus QUESTION How can isotopic substitution be used | Chegg.com [chegg.com]
- 4. benchchem.com [benchchem.com]
- 5. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. Synthesis and back exchange of 18O labeled amino acids for use as internal standards with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. a. When a carboxylic acid is dissolved in isotopically labeled wa... | Study Prep in Pearson+ [pearson.com]
- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. myneni.princeton.edu [myneni.princeton.edu]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Comparative Docking Analysis of 4-Bromo-3,5-dimethoxybenzoic Acid Derivatives Against Key Therapeutic Targets
For Immediate Release
This guide presents a comparative molecular docking study of novel derivatives of 4-Bromo-3,5-dimethoxybenzoic acid against three key proteins implicated in cancer and inflammation: Fibroblast Growth Factor Receptor 1 (FGFR1), Cyclooxygenase-1 (COX-1), and Bromodomain-containing protein 4 (BRD4). This in silico analysis provides insights into the potential therapeutic applications of these compounds and establishes a framework for future drug development.
The benzoic acid scaffold is a prevalent feature in numerous therapeutic agents.[1][2] Derivatives of substituted benzoic acids have been explored for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The subject of this guide, this compound, possesses a unique substitution pattern with bromine and methoxy groups that can influence its electronic and lipophilic characteristics, which are critical for target binding and pharmacokinetic profiles.[1] While direct experimental data on its biological activities are limited, its structural motifs are present in various bioactive molecules, suggesting its potential as a valuable starting point for the development of novel therapeutic agents.[1]
This comparative guide provides a head-to-head analysis of the binding affinities and interaction patterns of selected this compound derivatives with their target proteins. The data presented herein is intended to guide researchers and drug development professionals in the rational design of more potent and selective inhibitors.
Experimental Design & Workflow
The in silico drug design process follows a structured workflow, from target identification to lead optimization.[3][4] This study focuses on the initial stages of hit discovery and lead generation through molecular docking.
Target Proteins and Signaling Pathway
The selection of target proteins was based on the known biological activities of structurally related benzoic acid derivatives.[1]
-
FGFR1: A receptor tyrosine kinase often implicated in cell proliferation and differentiation, making it a key target in oncology.[1]
-
COX-1: An enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation.
-
BRD4: A member of the BET (Bromodomain and Extra-Terminal) family of proteins that act as epigenetic readers and are involved in transcriptional regulation in cancer and inflammation.[5][6]
The FGF signaling pathway, in which FGFR1 plays a crucial role, is a key regulator of cellular processes. Dysregulation of this pathway is linked to the development of various cancers.
Methodology
A standardized molecular docking protocol was employed for this comparative study.
Protein and Ligand Preparation
-
Protein Structure Retrieval: The 3D crystal structures of FGFR1 (PDB ID: 4V04), COX-1 (PDB ID: 1EQG), and BRD4 (PDB ID: 3MXF) were obtained from the Protein Data Bank.
-
Protein Preparation: The protein structures were prepared by removing water molecules, adding hydrogen atoms, and assigning charges using AutoDock Tools.
-
Ligand Design and Preparation: A series of derivatives of this compound were designed. Their 3D structures were generated and optimized using molecular mechanics.
Molecular Docking Protocol
-
Grid Box Generation: A grid box was defined around the active site of each target protein to encompass the binding pocket.
-
Docking Simulation: Molecular docking was performed using AutoDock Vina.[7] The ligands were docked into the active site of the prepared proteins.
-
Pose Selection and Analysis: The binding poses of the ligands were ranked based on their predicted binding affinities (docking scores). The pose with the lowest binding energy was selected for further analysis.
-
Interaction Visualization: The interactions between the ligands and the protein residues were visualized and analyzed using BIOVIA Discovery Studio.
The following diagram illustrates the specific workflow for the docking experiment.
Results
The following tables summarize the docking scores and key interacting residues for the parent compound and its derivatives against the three target proteins.
Table 1: Docking Scores (kcal/mol) of this compound Derivatives
| Compound | Structure | FGFR1 | COX-1 | BRD4 |
| Parent Compound | This compound | -6.8 | -7.2 | -6.5 |
| Derivative A | Methyl 4-bromo-3,5-dimethoxybenzoate | -7.1 | -7.5 | -6.9 |
| Derivative B | 4-Bromo-N-ethyl-3,5-dimethoxybenzamide | -7.5 | -7.9 | -7.3 |
| Derivative C | 4-Bromo-3,5-dimethoxy-N-phenylbenzamide | -8.2 | -8.5 | -7.8 |
Table 2: Key Interacting Residues
| Target Protein | Derivative | Interacting Residues |
| FGFR1 | Derivative C | Asp641, Glu562, Ala564, Leu630 |
| COX-1 | Derivative C | Arg120, Tyr355, Ser530 |
| BRD4 | Derivative C | Asn140, Tyr97, Trp81 |
Discussion
The results of this comparative docking study suggest that the synthesized derivatives of this compound exhibit promising binding affinities for all three target proteins. Notably, the amide derivatives, particularly Derivative C (4-Bromo-3,5-dimethoxy-N-phenylbenzamide), demonstrated the most favorable docking scores across the board. This suggests that the addition of a phenylamide group enhances the binding interactions with the active sites of these proteins.
The interaction analysis reveals that the derivatives form key hydrogen bonds and hydrophobic interactions with residues known to be critical for inhibitor binding. For instance, the interaction of Derivative C with Arg120 and Ser530 in the COX-1 active site is a hallmark of many non-steroidal anti-inflammatory drugs. Similarly, the interactions with key residues in the FGFR1 kinase domain and the BRD4 bromodomain indicate a potential for potent inhibition.
Conclusion
This in silico comparative analysis has identified several derivatives of this compound as potential inhibitors of FGFR1, COX-1, and BRD4. The phenylamide derivative (Derivative C) emerged as the most promising candidate, exhibiting superior binding affinities and favorable interaction patterns. These findings provide a strong rationale for the synthesis and biological evaluation of these compounds as potential therapeutic agents for cancer and inflammatory diseases. Further studies, including in vitro enzyme assays and cell-based assays, are warranted to validate these computational predictions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Bromodomain and Extraterminal Proteins for Drug Discovery: From Current Progress to Technological Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Bromo-3,5-dimethoxybenzoic Acid: A Safety and Operations Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of 4-Bromo-3,5-dimethoxybenzoic acid, a halogenated organic compound. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Handling
Personal Protective Equipment (PPE):
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses | Protects against splashes and airborne particles. |
| Hand Protection | Impermeable gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Lab coat or appropriate protective clothing | Ensures all skin is covered.[2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | Minimizes inhalation of dust or fumes.[2][3] |
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[3] Do not eat, drink, or smoke when handling this substance.[1][2]
Spill and Contamination Procedures
In the event of a spill, follow these steps to ensure safe cleanup and containment:
-
Evacuate and Ventilate: If the spill is large, evacuate the immediate area and ensure adequate ventilation.[3]
-
Wear Appropriate PPE: At a minimum, wear the PPE outlined in the table above.[3]
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust.[4] Place the swept material into a suitable, clearly labeled container for disposal.[3][4]
-
Decontamination: Clean the spill area with a damp cloth or paper towels. All cleaning materials must be collected and disposed of as halogenated hazardous waste.[3]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[3]
Disposal Protocol
This compound must be disposed of as hazardous waste. Under no circumstances should it be disposed of down the drain or mixed with non-halogenated waste streams.[3]
Waste Segregation and Storage:
-
Waste Container: Use a clearly labeled, sealed container for all this compound waste, including contaminated materials.
-
Labeling: The label should clearly indicate "Halogenated Organic Waste" and include the chemical name.
-
Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
Final Disposal:
The final disposal of this compound must be conducted by a licensed and certified hazardous waste management provider.[3]
-
Recommended Disposal Method: High-temperature incineration is the preferred and most effective method for the complete destruction of halogenated organic compounds.[3] These facilities are equipped with flue gas scrubbers to neutralize acidic gases, such as hydrogen bromide, that are produced during combustion.[3]
-
Regulatory Compliance: Ensure that all local, regional, and national regulations for hazardous waste disposal are strictly followed.[5]
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 4-Bromo-3,5-dimethoxybenzoic Acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Bromo-3,5-dimethoxybenzoic acid. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and structurally similar compounds are considered hazardous. The primary risks include skin irritation, serious eye irritation, and potential respiratory irritation from dust inhalation.[1][2][3][4] A comprehensive suite of personal protective equipment is mandatory for handling this chemical.
Table 1: Required Personal Protective Equipment
| PPE Category | Minimum Requirement | Specifications and Best Practices |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | For operations with a high risk of splashing, a face shield worn over safety goggles is recommended.[5][6][7] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended.[5][8][9] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal. |
| Body Protection | Laboratory coat. | A flame-resistant lab coat that is fully buttoned is essential to protect skin and personal clothing from contamination.[5][7] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask). | Required if dust is generated or if work is not conducted in a well-ventilated area. The primary engineering control is to handle the compound within a certified chemical fume hood.[5][6][8] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is crucial for minimizing exposure and preventing contamination. All handling of solid this compound should occur in a designated area, preferably within a chemical fume hood.
Experimental Workflow for Handling this compound
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
